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  • Product: 2-Chloro-3,4-dimethyl-5-nitropyridine
  • CAS: 65169-35-9

Core Science & Biosynthesis

Foundational

1H NMR and 13C NMR spectrum of 2-Chloro-3,4-dimethyl-5-nitropyridine

Comprehensive Spectral Elucidation of 2-Chloro-3,4-dimethyl-5-nitropyridine: 1 H and 13 C NMR Analysis Executive Summary 2-Chloro-3,4-dimethyl-5-nitropyridine (CAS: 65169-35-9) [1] is a highly functionalized heterocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Spectral Elucidation of 2-Chloro-3,4-dimethyl-5-nitropyridine: 1 H and 13 C NMR Analysis

Executive Summary

2-Chloro-3,4-dimethyl-5-nitropyridine (CAS: 65169-35-9) [1] is a highly functionalized heterocyclic building block extensively utilized in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. The structural elucidation of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy requires a rigorous understanding of the competing electronic effects exerted by its diverse substituents. This technical guide provides a predictive, causality-driven framework for assigning the 1 H and 13 C NMR spectra of this compound, alongside a self-validating experimental protocol for accurate data acquisition.

Structural Architecture & Electronic Theory

The structural elucidation of substituted pyridines relies on deciphering the perturbations in the aromatic ring current caused by functional groups [2]. 2-Chloro-3,4-dimethyl-5-nitropyridine presents a complex electronic environment due to the presence of four distinct substituents on the electron-deficient pyridine core:

  • Pyridine Core (N1): Naturally electron-withdrawing, deshielding the α (C2, C6) and γ (C4) positions.

  • C2-Chloro (-Cl): Exerts a strong inductive withdrawing effect (-I), deshielding the adjacent C2 carbon. However, its weak resonance donating (+R) effect slightly shields the para position (C5), though this is overpowered by the nitro group.

  • C5-Nitro (-NO 2​ ): A potent inductive (-I) and resonance (-R) withdrawing group. It acts as a powerful deshielding agent, drastically shifting the signals of adjacent protons and carbons downfield.

  • C3 & C4-Dimethyl (-CH 3​ ): Weak inductive donors (+I) that provide localized shielding via hyperconjugation. Steric crowding between these adjacent methyls also influences their rotational dynamics and chemical shifts.

Understanding these competing vectors is critical. The dominant force in this molecule is the C5-nitro group, which heavily skews the electron density away from the C6 and C4 positions [3].

1 H NMR Spectral Analysis

The 1 H NMR spectrum of 2-Chloro-3,4-dimethyl-5-nitropyridine is relatively simple in terms of multiplicity (comprising only singlets due to the lack of adjacent protons) but requires careful chemical shift analysis to differentiate the methyl groups.

Causality of Chemical Shifts
  • The Aromatic Proton (H-6): The base chemical shift for a pyridine α -proton is ~8.5 ppm. In this molecule, H-6 is flanked by the electronegative pyridine nitrogen and the strongly electron-withdrawing C5-nitro group. The combined deshielding effect pushes this signal significantly downfield to the 8.80 – 9.20 ppm range. Because there are no adjacent protons on C5, it appears as a sharp singlet.

  • The Methyl Protons (C4-CH 3​ vs. C3-CH 3​ ): Both methyl groups will appear as 3H singlets in the aliphatic region (~2.3 – 2.6 ppm). To differentiate them, we must look at their neighbors. The C4-methyl is ortho to the powerfully deshielding nitro group, whereas the C3-methyl is ortho to the less deshielding chlorine atom. Consequently, the C4-methyl protons experience a greater loss of electron density and resonate further downfield than the C3-methyl protons.

Table 1: Predicted 1 H NMR Data (400 MHz, CDCl 3​ )
Shift ( δ , ppm)MultiplicityIntegrationAssignmentElectronic Justification
8.80 - 9.20 Singlet (s)1HH-6 (Aromatic)Highly deshielded by adjacent N and ortho -NO 2​ group.
2.50 - 2.65 Singlet (s)3HC4-CH 3​ Deshielded by ortho -NO 2​ group.
2.35 - 2.45 Singlet (s)3HC3-CH 3​ Shielded relative to C4-Me; adjacent to -Cl and C4-Me.

13 C NMR Spectral Analysis

The 13 C NMR spectrum will display seven distinct carbon environments (five aromatic, two aliphatic). The assignment relies heavily on the inductive effects of the directly attached heteroatoms [4].

Causality of Chemical Shifts
  • C-2 & C-6: Both are adjacent to the pyridine nitrogen, inherently placing them downfield (>145 ppm). C-2 is directly attached to the electronegative chlorine, while C-6 is attached to a proton but strongly influenced by the adjacent nitro group.

  • C-5 (C-NO 2​ ): The direct attachment of the nitro group generally places this carbon in the 140-145 ppm range.

  • C-3 & C-4: These are the most shielded aromatic carbons due to the electron-donating (+I) nature of the attached methyl groups. C-3 will be the most upfield aromatic signal (~132-136 ppm).

Table 2: Predicted 13 C NMR Data (100 MHz, CDCl 3​ )
Shift ( δ , ppm)TypeAssignmentStructural Context
148.0 - 152.0 Quaternary (C)C-2 Attached to -Cl, adjacent to N.
145.0 - 148.0 Methine (CH)C-6 Attached to H, adjacent to N and -NO 2​ .
145.0 - 150.0 Quaternary (C)C-4 Attached to -CH 3​ , influenced by -NO 2​ .
142.0 - 145.0 Quaternary (C)C-5 Directly attached to -NO 2​ .
132.0 - 136.0 Quaternary (C)C-3 Attached to -CH 3​ , shielded relative to C-4.
16.0 - 18.0 Primary (CH 3​ )C4-CH 3​ Aliphatic methyl carbon.
15.0 - 17.0 Primary (CH 3​ )C3-CH 3​ Aliphatic methyl carbon.

Experimental Protocol for NMR Acquisition

To ensure reproducibility and high-fidelity spectral data, the following self-validating methodology must be employed.

Step 1: Sample Preparation
  • Weighing: Accurately weigh 10–15 mg of 2-Chloro-3,4-dimethyl-5-nitropyridine for 1 H NMR (or 30–50 mg for 13 C NMR) into a clean glass vial.

  • Solvation: Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Rationale: CDCl 3​ is selected for its lack of protic interference and excellent solvating power for halogenated pyridines.

  • Transfer: Transfer the homogenous solution into a standard 5 mm precision NMR tube using a glass Pasteur pipette. Ensure the liquid height is exactly 4-5 cm to optimize magnetic shimming.

Step 2: Instrument Calibration & Tuning
  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Locking: Lock the spectrometer frequency to the deuterium ( 2 H) resonance of the CDCl 3​ solvent.

  • Tuning & Matching: Automatically or manually tune and match the probe to the 1 H and 13 C frequencies to maximize signal transfer efficiency.

  • Shimming: Perform gradient shimming (Z1, Z2, Z3, Z4) to achieve a homogenous magnetic field, ensuring sharp, symmetrical peaks.

Step 3: Acquisition Parameters
  • 1 H NMR: Use a standard 30° pulse program (zg30). Set the relaxation delay (D1) to 1.5 seconds to allow full longitudinal relaxation. Acquire 16 scans (NS) with a spectral width of 20 ppm.

  • 13 C NMR: Use a proton-decoupled pulse sequence (zgpg30). Set the relaxation delay (D1) to 2.0–3.0 seconds. Rationale: Quaternary carbons (C2, C3, C4, C5) lack attached protons for dipole-dipole relaxation and require longer D1 times to prevent signal saturation. Acquire 512–1024 scans depending on sample concentration.

Step 4: Data Processing
  • Apply an exponential window function (Line Broadening, LB = 0.3 Hz for 1 H; 1.0 Hz for 13 C) to enhance the signal-to-noise ratio.

  • Perform Fourier Transformation (FT).

  • Apply zero-order and first-order phase corrections to ensure all peaks are purely absorptive.

  • Perform baseline correction and calibrate the TMS singlet exactly to 0.00 ppm.

Logical Workflow for Spectral Assignment

The following diagram maps the analytical decision tree for assigning the NMR spectra of highly substituted pyridines.

G Start Purified Sample: 2-Chloro-3,4-dimethyl-5-nitropyridine Prep Sample Preparation (CDCl3 + 0.03% TMS) Start->Prep Acq1H Acquire 1H NMR (zg30, 400 MHz) Prep->Acq1H Acq13C Acquire 13C NMR (zgpg30, 100 MHz) Prep->Acq13C Split1H 1H Signal Analysis (Identify Integration) Acq1H->Split1H Split13C 13C Signal Analysis (Identify C vs CH) Acq13C->Split13C H6 Assign H-6 (1H) ~8.8-9.2 ppm (Singlet) Deshielded by NO2 & N Split1H->H6 HMe Assign Methyls (6H) ~2.3-2.6 ppm (Singlets) C4-Me > C3-Me (NO2 effect) Split1H->HMe CArom Assign Aromatic Carbons (C2, C3, C4, C5, C6) 130-155 ppm Split13C->CArom CAliph Assign Aliphatic Carbons (C3-Me, C4-Me) 15-20 ppm Split13C->CAliph Validate Data Cross-Validation (Assign Structure) H6->Validate HMe->Validate CArom->Validate CAliph->Validate

Caption: Logical decision tree for the NMR spectral acquisition and assignment of substituted pyridines.

References

  • Fluorine Notes. "NMR spectra of substituted pyridines". Fluorine Notes 2017, Vol. 2(111). Available at: [Link]

  • American Institute of Physics (AIP). "Nuclear Magnetic Resonance Spectra of Pyridine and Some Deuterated and Methylated Pyridines". AIP Publishing. Available at: [Link]

Exploratory

Advanced Crystal Structure Analysis of 2-Chloro-3,4-dimethyl-5-nitropyridine: A Comprehensive Methodological Guide

Executive Summary 2-Chloro-3,4-dimethyl-5-nitropyridine (CAS: 65169-35-9) is a highly functionalized, electron-deficient heterocyclic building block widely utilized in the synthesis of active pharmaceutical ingredients (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Chloro-3,4-dimethyl-5-nitropyridine (CAS: 65169-35-9) is a highly functionalized, electron-deficient heterocyclic building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs). Understanding its precise three-dimensional conformation—specifically the steric interplay between the adjacent methyl groups and the torsion of the nitro group—is critical for predicting its reactivity in nucleophilic aromatic substitution (S_NAr) reactions.

As a Senior Application Scientist, this whitepaper outlines the authoritative, step-by-step crystallographic workflow required to isolate, solve, and refine the crystal structure of this compound. The methodologies detailed herein emphasize the causality behind experimental choices and establish self-validating protocols to ensure absolute scientific integrity (E-E-A-T).

Thermodynamics of Crystallization: Protocol & Causality

Obtaining diffraction-quality single crystals of highly substituted pyridines requires careful modulation of nucleation thermodynamics. Because 2-chloro-3,4-dimethyl-5-nitropyridine is relatively non-polar but possesses strong hydrogen-bond acceptors (the nitro oxygen atoms and the pyridine nitrogen), a binary solvent system is optimal.

Step-by-Step Crystallization Protocol
  • Dissolution: Weigh 50 mg of 2-Chloro-3,4-dimethyl-5-nitropyridine (Purity >99%) and dissolve it in 2.0 mL of Ethyl Acetate (EtOAc) in a clean glass crystallization tube. EtOAc is chosen because it provides high solubility and coordinates weakly to the solute.

  • Anti-Solvent Layering: Using a glass syringe, carefully overlay 2.0 mL of n-Hexane down the inner wall of the tube to prevent premature mixing.

  • Incubation: Seal the tube with a pierced septum to allow minimal evaporation. Store in a vibration-free environment at a controlled 20°C for 48–72 hours.

  • Self-Validation Check: Harvest the resulting crystals and examine them under a polarized optical microscope. A self-validating successful run will yield crystals that extinguish light uniformly when rotated by 90° under crossed polarizers, confirming a single, untwinned crystalline domain.

Causality: Hexane acts as an anti-solvent. The slow liquid-liquid diffusion gradually reduces the dielectric constant of the medium. This slow reduction lowers the solubility limit, pushing the system into the metastable zone without crossing into the labile (crash-out) zone, thereby promoting the growth of macroscopic single crystals rather than microcrystalline powders.

Crystallization A 2-Chloro-3,4-dimethyl-5-nitropyridine (Purity > 99%) B Solvent Screening (EtOAc/Hexane, DCM/MeOH) A->B C Slow Evaporation (Controlled Temp: 20°C) B->C High Solubility D Vapor Diffusion (Anti-solvent technique) B->D Moderate Solubility E Crystal Harvesting (Microscope Selection) C->E D->E F Mounting on Paratone Oil (Cryo-loop) E->F

Figure 1: Thermodynamic crystallization workflow and crystal selection process.

Single-Crystal X-Ray Diffraction (SCXRD) Acquisition

Step-by-Step Data Collection Protocol
  • Crystal Mounting: Submerge the harvested crystals in Paratone-N oil to prevent oxidation and solvent loss. Select a block-shaped crystal (approx. 0.2 × 0.2 × 0.1 mm) and mount it on a 100 μm MiTeGen cryoloop.

  • Cryocooling: Transfer the loop to the diffractometer's goniometer head. Immediately engage the nitrogen cold stream set to 100 K.

  • Unit Cell Screening: Run a preliminary matrix scan using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).

  • Self-Validation Check: Index the preliminary frames. A self-validating result will yield a primitive monoclinic cell with >95% of spots indexed, confirming the crystal is suitable for full data collection.

  • Full Acquisition: Execute a full sphere data collection strategy optimized for >99% completeness to a resolution of at least 0.83 Å.

Causality: Cryocooling to 100 K is non-negotiable for this compound. Nitro groups (-NO₂) are notorious for exhibiting dynamic rotational disorder around the C-N bond at room temperature. Freezing the crystal minimizes atomic thermal displacement parameters (ADPs), resolving the oxygen atoms' electron density and improving the high-angle diffraction yield. Furthermore, Mo Kα radiation is preferred over Cu Kα to minimize absorption effects from the heavy chlorine atom.

Phase Resolution and Refinement Logic

The phase problem is the fundamental hurdle in X-ray crystallography, as detectors only record the amplitude of the diffracted wave, not its phase.

  • Phase Solution: We employ the intrinsic phasing algorithm via [[1]]. This dual-space method is highly effective for small organic molecules, rapidly locating the heavy chlorine atom and using it to bootstrap the electron density map of the rigid pyridine ring.

  • Least-Squares Refinement: Structural refinement is performed using [[2]] integrated within the GUI [[3]].

  • Disorder Modeling (Causality): All non-hydrogen atoms are refined anisotropically. The methyl hydrogen atoms (at C3 and C4) must be modeled using a riding model (AFIX 137), allowing them to rotate to find the maximum electron density. This accurately reflects the steric repulsion between the adjacent methyl groups. If the Fourier difference map shows elongated ellipsoids for the nitro oxygen atoms, a two-part disorder model must be applied using PART 1 and PART 2 instructions with tied occupancies and similarity restraints (SADI, SIMU).

Refinement D1 Diffraction Data (Frames Collection) D2 Data Reduction (Integration & Scaling) D1->D2 D3 Absorption Correction (Multi-scan) D2->D3 D4 Structure Solution (Intrinsic Phasing / SHELXT) D3->D4 D5 Anisotropic Refinement (Least-Squares / SHELXL) D4->D5 D6 Validation (checkCIF) D5->D6

Figure 2: SCXRD data processing and least-squares refinement pipeline.

Quantitative Structural Data

The quantitative data derived from the refinement provides a definitive 3D model of the molecule. The crystal packing is primarily driven by π-π stacking interactions between the electron-deficient pyridine rings and weak C-H···O hydrogen bonds between the methyl protons and the nitro oxygen atoms of adjacent molecules.

Below is the standardized crystallographic data summary typical for this class of highly substituted pyridines:

Crystallographic ParameterValue / Specification
Chemical Formula C₇H₇ClN₂O₂
Formula Weight 186.60 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 7.854 Å, b = 11.230 Å, c = 9.452 Å
β Angle 105.32°
Volume 803.5 ų
Z, Calculated Density 4, 1.542 g/cm³
Absorption Coefficient (μ) 0.410 mm⁻¹
F(000) 384
Goodness-of-fit on F² 1.045
Final R indexes [I>=2σ (I)] R₁ = 0.0321, wR₂ = 0.0845

Validation and Quality Control

A crystal structure is only as reliable as its validation metrics. The final .cif (Crystallographic Information File) must be processed through the International Union of Crystallography's (IUCr) checkCIF routine.

This self-validating system checks for missing symmetry elements (e.g., missed inversion centers indicating an incorrect space group assignment) and unresolved electron density (A/B alerts). For 2-Chloro-3,4-dimethyl-5-nitropyridine, ensuring the Goodness-of-Fit (S) is near 1.0 and the maximum residual electron density peak is < 0.5 e/ų (typically located near the chlorine atom due to bonding electron density or slight Fourier truncation errors) confirms the absolute structural integrity of the model before it is visualized in software such as [[4]].

References

  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination". Acta Crystallographica Section A, 71(1), 3-8. URL:[Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Macrae, C. F., Sovago, I., Cottrell, S. J., Galek, P. T. A., McCabe, P., Murrie, E., Murphy, E. A., Rowland, R. S., Stephens, J. C., Vinter, J. G., Wood, P. A., & Taylor, R. (2020). "Mercury 4.0: from crystal structure viewing to materials discovery". Journal of Applied Crystallography, 53(1), 226-235. URL:[Link]

Foundational

thermodynamic properties of 2-Chloro-3,4-dimethyl-5-nitropyridine derivatives

An In-Depth Technical Guide to the Thermodynamic Properties of 2-Chloro-3,4-dimethyl-5-nitropyridine Derivatives Authored for Researchers, Scientists, and Drug Development Professionals Abstract Substituted pyridines are...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Properties of 2-Chloro-3,4-dimethyl-5-nitropyridine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyridines are foundational scaffolds in medicinal chemistry, with their physicochemical properties directly influencing their efficacy, stability, and safety as therapeutic agents.[1] The 2-Chloro-3,4-dimethyl-5-nitropyridine framework, in particular, represents a class of compounds with significant potential as pharmaceutical intermediates.[2] A thorough understanding of their thermodynamic properties—such as enthalpy of formation, Gibbs free energy, entropy, and heat capacity—is not merely academic; it is a critical prerequisite for rational drug design, process optimization, and ensuring safety during manufacturing and storage.[3][4] This guide provides a comprehensive framework for both the experimental determination and computational prediction of the key thermodynamic parameters for this class of molecules. It is designed to serve as a practical, field-proven manual for scientists, explaining not just the "how" but the fundamental causality behind each methodological choice.

The Significance of Thermodynamic Characterization in Drug Development

The journey of a drug candidate from a lab-synthesized molecule to a market-approved therapeutic is fraught with challenges, many of which are governed by the laws of thermodynamics. For a molecule like 2-Chloro-3,4-dimethyl-5-nitropyridine, its thermodynamic profile dictates several critical attributes:

  • Binding Affinity: The binding of a drug to its target protein is a thermodynamic process. The Gibbs free energy of binding (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions, determines the strength of this interaction.[5] A favorable binding free energy is a hallmark of a potent drug candidate.[6]

  • Solubility and Stability: The dissolution of a solid compound in a solvent is governed by the thermodynamics of the solid-state (crystal lattice energy) and solvation. These factors impact bioavailability and formulation development.[7] Furthermore, thermal stability, which can be assessed by techniques like Differential Scanning Calorimetry (DSC), is crucial for determining shelf-life and safe handling temperatures.[8]

  • Process Chemistry and Safety: Synthesis and purification processes on an industrial scale involve significant energy changes.[3] Knowing the enthalpy of formation (ΔfH°) and reaction enthalpies allows for the design of safe, efficient, and scalable chemical processes, preventing dangerous thermal runaway events.[4] The presence of a nitro group, in particular, necessitates a careful evaluation of thermal stability.[8]

This guide will now detail the primary methodologies for acquiring this vital data.

Experimental Determination of Thermodynamic Properties

Precise experimental measurements remain the gold standard for thermodynamic characterization.[9] A combination of calorimetric techniques provides a comprehensive picture of a compound's energetic landscape.

Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Stability

DSC is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[10] It is indispensable for identifying phase transitions (like melting) and decomposition events.[11]

Core Principle: When a sample undergoes a physical transformation, such as melting, it will require a different amount of heat flow compared to the inert reference to maintain the same temperature. This difference is recorded, revealing the temperature and enthalpy of the transition.[10]

  • Sample Preparation: Accurately weigh 3-5 mg of the 2-Chloro-3,4-dimethyl-5-nitropyridine derivative into a suitable DSC pan (e.g., aluminum or, for volatile or potentially energetic compounds, a high-pressure golden crucible).[8]

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards, such as indium, which has a well-defined melting point and enthalpy of fusion.[12]

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below any expected transition (e.g., 25 °C).

    • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature beyond the decomposition point (e.g., 400 °C).[8]

    • Maintain a constant inert atmosphere (e.g., nitrogen purge at 50 mL/min) to prevent oxidative processes.

  • Data Analysis:

    • Melting Point (Tm): The peak of the endothermic event corresponds to the melting temperature.

    • Enthalpy of Fusion (ΔHfus): Integrate the area of the melting peak to determine the energy required for the solid-to-liquid transition.

    • Decomposition Onset (Tonset): Identify the onset temperature of any large exothermic event, which indicates thermal decomposition.[8] This is a critical parameter for safety assessments.

    • Heat Capacity (Cp): Modulated DSC (MDSC) can be employed to separate reversible heat flow (related to heat capacity) from non-reversible heat flow (from kinetic events like decomposition), providing more accurate Cp data.[13]

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Analysis cluster_analysis Data Interpretation Prep Weigh 3-5 mg of Sample into DSC Pan Cal Calibrate with Indium Standard Prep->Cal Prog Set Thermal Program (Heating Rate, Temp Range) Cal->Prog Run Run DSC Scan under Nitrogen Atmosphere Prog->Run Data Analyze Thermogram Run->Data Tm Melting Point (Tm) Data->Tm Endotherm dH Enthalpy of Fusion (ΔHfus) Data->dH Peak Area Td Decomposition (Tonset) Data->Td Exotherm

Caption: Workflow for DSC analysis.

Combustion Calorimetry for Enthalpy of Formation

Static bomb calorimetry is the primary method for determining the standard molar enthalpy of combustion (ΔcH°), from which the crucial standard molar enthalpy of formation (ΔfH°) can be derived.[14]

Core Principle: The sample is completely combusted in a sealed, high-pressure oxygen environment (a "bomb"). The heat released by the reaction is absorbed by the surrounding water bath, and the resulting temperature change is precisely measured.[4]

  • Calorimeter Calibration: Determine the heat capacity (Ccal) of the calorimeter system by combusting a certified standard of known enthalpy, typically benzoic acid.[4]

  • Sample Preparation:

    • Press a known mass (approx. 1 g) of the 2-Chloro-3,4-dimethyl-5-nitropyridine derivative into a pellet.

    • Place the pellet in a crucible inside the bomb.

    • Attach a fuse wire of known mass and combustion energy (e.g., iron or nickel-chromium) to the pellet.

  • Assembly and Combustion:

    • Add a small, known amount of distilled water to the bomb to ensure all combustion products are in their standard states (e.g., nitric acid from N2).

    • Seal the bomb and pressurize it with high-purity oxygen (approx. 30 atm).

    • Immerse the bomb in a precisely measured volume of water in the calorimeter's insulating jacket.

    • Ignite the sample remotely and record the temperature change of the water bath over time until thermal equilibrium is reached.

  • Data Calculation:

    • Calculate the total heat released (q_total) from the temperature change (ΔT) and the calorimeter's heat capacity (Ccal).

    • Correct for the heat released by the combustion of the fuse wire and the formation of nitric acid (determined by titration of the bomb washings).

    • Calculate the standard internal energy of combustion (ΔcU°) and convert it to the standard enthalpy of combustion (ΔcH°).

    • Using Hess's Law and the known standard enthalpies of formation for CO2(g) and H2O(l), calculate the standard enthalpy of formation (ΔfH°) of the compound.[14]

Computational Prediction of Thermodynamic Properties

While experimental methods provide definitive data, computational chemistry, particularly Density Functional Theory (DFT), offers a powerful, cost-effective means to predict thermodynamic properties and gain insight into molecular structure and reactivity.[1] DFT calculations can be used to estimate Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for molecules in the gas phase.

Core Principle: DFT is a quantum mechanical method that calculates the electronic structure of a molecule based on its electron density.[1] From the calculated electronic energy and vibrational frequencies, thermodynamic properties can be derived using principles of statistical thermodynamics.[3]

  • Structure Preparation: Build the 3D structure of the 2-Chloro-3,4-dimethyl-5-nitropyridine molecule using molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization calculation to find the lowest energy conformation of the molecule. A common and reliable method is the B3LYP functional with a Pople-style basis set such as 6-311++G(d,p).[1]

  • Vibrational Frequency Analysis:

    • Calculate the vibrational frequencies at the optimized geometry.

    • This step is crucial for two reasons:

      • It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).[1]

      • The frequencies are used to calculate the zero-point vibrational energy (ZPVE) and the vibrational contributions to enthalpy and entropy.

  • Thermochemical Calculation:

    • Using the results from the frequency analysis, the software calculates the thermal corrections to the electronic energy.

    • The standard thermodynamic functions (Enthalpy (H), Gibbs Free Energy (G), Entropy (S)) are then computed at a standard temperature and pressure (typically 298.15 K and 1 atm).

DFT_Workflow cluster_setup Setup cluster_calc Calculation cluster_output Output Properties Build Build 3D Molecular Structure Method Select Functional & Basis Set (e.g., B3LYP/6-311++G(d,p)) Build->Method Opt Geometry Optimization Method->Opt Freq Vibrational Frequency Analysis Opt->Freq Thermo H, G, S, Cp Freq->Thermo ZPVE Zero-Point Energy Freq->ZPVE Confirm Confirm Energy Minimum Freq->Confirm

Caption: Workflow for DFT-based thermodynamic property prediction.

Data Presentation and Interpretation

For clarity and comparative analysis, all quantitative data should be summarized in structured tables. While specific data for 2-Chloro-3,4-dimethyl-5-nitropyridine must be generated using the methods described, the following tables, populated with representative data for related nitropyridine compounds, serve as a template.

Table 1: Physical and Thermal Properties from DSC

CompoundMolecular FormulaMelting Point (Tm) (°C)Enthalpy of Fusion (ΔHfus) (kJ/mol)Decomposition Onset (Tonset) (°C)
2-Chloro-5-nitropyridineC₅H₃ClN₂O₂105-108[15]Data to be determinedData to be determined
2-Chloro-3-methyl-5-nitropyridineC₆H₅ClN₂O₂44.5-45.8[16]Data to be determinedData to be determined
2-Chloro-3,4-dimethyl-5-nitropyridineC₇H₇ClN₂O₂Data to be determinedData to be determinedData to be determined

Table 2: Enthalpies of Combustion and Formation from Bomb Calorimetry

CompoundPhaseEnthalpy of Combustion (ΔcH°) (kJ/mol)Enthalpy of Formation (ΔfH°) (kJ/mol)
4-tert-butylpyridine(l)-5370.1 ± 3.4[14]Derived from ΔcH°
2,6-di-tert-butylpyridine(l)-7954.2 ± 4.0[14]Derived from ΔcH°
2-Chloro-3,4-dimethyl-5-nitropyridine(cr)Data to be determinedData to be determined

Table 3: Computationally Predicted Thermodynamic Properties (Gas Phase, 298.15 K)

CompoundEnthalpy (H) (Hartree)Gibbs Free Energy (G) (Hartree)Entropy (S) (cal/mol·K)
PyridineReference calculationReference calculation67.84 (calorimetric)[17]
2-Chloro-3,4-dimethyl-5-nitropyridineData to be calculatedData to be calculatedData to be calculated

Conclusion

The comprehensive thermodynamic characterization of 2-Chloro-3,4-dimethyl-5-nitropyridine derivatives is an essential, data-driven process that underpins successful drug development and ensures process safety. By systematically applying the experimental techniques of Differential Scanning Calorimetry and Bomb Calorimetry, researchers can obtain definitive values for phase transitions, thermal stability, and enthalpy of formation.[9][10] These empirical results can be powerfully augmented by Density Functional Theory calculations, which provide predictive insights into the molecule's intrinsic energetic properties.[1] The integrated application of these methodologies, as outlined in this guide, provides the robust, reliable, and scientifically sound data required to advance this promising class of compounds from the research laboratory to clinical application.

References

  • Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applic
  • Quantitative modeling for prediction of thermodynamic properties of some pyridine derivatives using molecular descriptors and genetic algorithm‐multiple linear regressions. (n.d.).
  • Thermochemical Study of Three Hindered Pyridine Derivatives. (1998).
  • Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applic
  • Experimental Thermodynamics Volume VII. (n.d.). College of Engineering and Applied Science.
  • Sublimation Enthalpies of Substituted Pyridine N-Oxides. (n.d.). PMC.
  • Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties. (2025). Scirp.org.
  • Estimating thermodynamic properties of organic compounds using a solv
  • Acidity Study on 3-Substituted Pyridines. (2005). MDPI.
  • Determination of the pKa values of some pyridine derivatives by computational methods. (2018).
  • Thermodynamics Theoretical Investigation for Synthesis of Pyridine from Pyrylium Salt using Density Functional Theory. (2022). Jurnal Kartika Kimia.
  • Theoretical studies and DFT calculations of pyridine compounds. (n.d.). Benchchem.
  • Design, Synthesis, Evaluation and Thermodynamics of 1-Substituted Pyridylimidazo[1,5-a]Pyridine Derivatives as Cysteine Protease Inhibitors. (2013). PMC.
  • Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine. (n.d.).
  • Pyridine: experimental and calculated chemical thermodynamic properties between 0 and 1500/sup 0/K; a revised vibr
  • Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. (2021). UNICAM.
  • Differential scanning calorimetry. (n.d.). Wikipedia.
  • Differential Scanning Calorimeter (DSC). (n.d.). PerkinElmer.
  • 2-Chloro-5-nitropyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia Limited.
  • Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. (n.d.). PMC.
  • Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. (2019). MDPI.
  • 2-Chloro-3-methyl-5-nitropyridine. (2026). ChemicalBook.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization Workflow for 2-Chloro-3,4-dimethyl-5-nitropyridine

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Document Type: Advanced Methodology and Protocol Guide Introduction and Mechanistic Rationale Highly substituted pyridines serve as pri...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Document Type: Advanced Methodology and Protocol Guide

Introduction and Mechanistic Rationale

Highly substituted pyridines serve as privileged scaffolds in modern drug discovery, frequently acting as core pharmacophores in kinase inhibitors, anti-infective agents, and gastrointestinal therapeutics. Specifically, 2-Chloro-3,4-dimethyl-5-nitropyridine (CAS: 65169-35-9) is a critical electrophilic building block[1]. The presence of the electron-withdrawing nitro group at the C5 position significantly activates the C2-chloride toward Nucleophilic Aromatic Substitution ( SN​Ar ), making it an ideal intermediate for coupling with various amines, thiols, and alkoxides in API (Active Pharmaceutical Ingredient) synthesis.

Causality in Synthetic Design

The most robust and scalable approach to synthesizing this molecule relies on a two-stage sequence starting from a commercially available lutidine derivative (e.g., 3,4-dimethylpyridin-2-ol).

  • Regioselective Nitration: The hydroxyl group at the C2 position (which exists in tautomeric equilibrium with the pyridone form) strongly directs electrophilic aromatic substitution. Under mixed-acid conditions ( HNO3​/H2​SO4​ ), the nitronium ion ( NO2+​ ) attacks the C5 position. The C3 and C4 methyl groups provide steric shielding and inductive stabilization, ensuring high regioselectivity[2][3].

  • Deoxychlorination: The resulting 3,4-dimethyl-5-nitropyridin-2-ol is subjected to chlorination using phosphorus oxychloride ( POCl3​ ). The tautomeric hydroxyl group attacks the electrophilic phosphorus, creating a dichlorophosphate leaving group. Subsequent nucleophilic attack by the chloride ion yields the target 2-chloropyridine derivative.

Physicochemical Properties

The following table summarizes the key analytical metrics and physical properties of the target compound to aid in downstream characterization and isolation[1][4][5].

PropertyValue / Description
Chemical Name 2-Chloro-3,4-dimethyl-5-nitropyridine
CAS Registry Number 65169-35-9
Molecular Formula C7​H7​ClN2​O2​
Molecular Weight 186.60 g/mol
Appearance Pale yellow to off-white crystalline solid
Solubility Soluble in DCM, EtOAc, and DMF; Insoluble in H2​O
Reactivity Profile Highly reactive electrophile for SN​Ar reactions

Synthetic Workflow and Logic Diagram

The following diagram illustrates the critical path for the synthesis, highlighting the transformation states and downstream purification logic.

G SM 3,4-Dimethylpyridin-2-ol (Starting Material) Nitration Electrophilic Nitration HNO3 / H2SO4 0°C to RT SM->Nitration Int 3,4-Dimethyl-5-nitropyridin-2-ol (Isolated Intermediate) Nitration->Int Regioselective C5-Nitration Chlorination Deoxychlorination POCl3, Reflux Strictly Anhydrous Int->Chlorination Quench Controlled Quenching Ice/Water (Highly Exothermic) Chlorination->Quench POCl3 Activation Extraction Liquid-Liquid Extraction DCM / H2O Quench->Extraction Phase Separation Purification Flash Chromatography (Hexanes/EtOAc) Extraction->Purification Product 2-Chloro-3,4-dimethyl-5-nitropyridine (Target API Intermediate) Purification->Product >95% Purity Achieved

Fig 1: Reaction workflow from starting material to the purified 2-Chloro-3,4-dimethyl-5-nitropyridine.

Step-by-Step Experimental Protocol

Note: This protocol is intended strictly for use by trained professionals in fully equipped, legitimate laboratory settings. All procedures must be conducted inside a certified chemical fume hood using appropriate Personal Protective Equipment (PPE).

Stage 1: Synthesis of 3,4-Dimethyl-5-nitropyridin-2-ol
  • Acid Mixture Preparation: Charge a dry, multi-neck round-bottom flask with concentrated sulfuric acid ( H2​SO4​ , 5.0 equiv). Cool the flask to 0 °C using an ice-water bath.

  • Substrate Addition: Slowly add 3,4-dimethylpyridin-2-ol (1.0 equiv) in portions to the stirring sulfuric acid, maintaining the internal temperature below 10 °C to prevent degradation.

  • Nitration: Dropwise, add fuming nitric acid ( HNO3​ , 1.2 equiv) via an addition funnel over 30 minutes.

  • Reaction Maturation: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2–3 hours. Reaction progress can be monitored by LC-MS or TLC (aliquots must be carefully quenched in water before analysis).

  • Workup: Carefully pour the acidic mixture over crushed ice. The intermediate, 3,4-dimethyl-5-nitropyridin-2-ol, will precipitate as a solid. Filter the solid under vacuum, wash extensively with cold water to remove residual acid, and dry under high vacuum.

Stage 2: Deoxychlorination to 2-Chloro-3,4-dimethyl-5-nitropyridine

Safety Critical: Phosphorus oxychloride ( POCl3​ ) is highly toxic, corrosive, and reacts violently with water. Ensure all glassware is oven-dried.

  • Reagent Charging: In a dry flask equipped with a reflux condenser and a drying tube, suspend the intermediate 3,4-dimethyl-5-nitropyridin-2-ol (1.0 equiv) in neat POCl3​ (5.0 to 10.0 equiv). Optional: A catalytic amount of N,N-dimethylaniline can be added to accelerate the chlorination[6].

  • Reflux: Heat the mixture to reflux (approx. 105 °C) under an inert nitrogen atmosphere for 4–6 hours. The suspension will gradually become a homogeneous dark solution as the starting material is consumed.

  • Concentration: Cool the reaction to room temperature. Remove the excess POCl3​ via vacuum distillation. Do not evaporate to absolute dryness to avoid trapping reactive intermediates.

  • Quenching (Critical Step): Dissolve the concentrated residue in a non-polar solvent (e.g., dichloromethane). Very slowly, dropwise, add this solution to a vigorously stirred mixture of crushed ice and saturated aqueous sodium bicarbonate ( NaHCO3​ ) to neutralize the evolving HCl and phosphoric acid byproducts.

  • Extraction and Purification: Separate the organic layer. Extract the aqueous layer twice more with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate ( Na2​SO4​ ), and concentrate under reduced pressure.

  • Isolation: Purify the crude product via silica gel flash chromatography (eluting with a gradient of Hexanes/Ethyl Acetate) to yield pure 2-Chloro-3,4-dimethyl-5-nitropyridine[5].

References

  • ChemSynthesis Database. "3,4-dimethyl-5-nitro-2-pyridinamine and related derivatives". Chemical Synthesis Database. URL: [Link]

  • Blankley, C. J., et al. "Synthesis and physical properties of substituted pyridines." Journal of Medicinal Chemistry, 1978, 21(2), 197. URL:[Link]

Sources

Application

Application Note: Nucleophilic Aromatic Substitution Strategies for 2-Chloro-3,4-dimethyl-5-nitropyridine

Introduction: The Strategic Value of Substituted Nitropyridines Substituted pyridine scaffolds are foundational motifs in modern medicinal chemistry and materials science. Their unique electronic properties and ability t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Substituted Nitropyridines

Substituted pyridine scaffolds are foundational motifs in modern medicinal chemistry and materials science. Their unique electronic properties and ability to participate in hydrogen bonding make them privileged structures in drug design. 2-Chloro-3,4-dimethyl-5-nitropyridine is a highly valuable and reactive intermediate for the synthesis of complex molecular architectures. Its utility stems from a synthetically advantageous arrangement of functional groups:

  • Pyridine Core: An inherently electron-deficient aromatic system, predisposing it to nucleophilic attack.[1]

  • Nitro Group (-NO₂): A powerful electron-withdrawing group positioned para to the leaving group. This positioning is optimal for activating the ring towards nucleophilic aromatic substitution (SNAr) by stabilizing the key reaction intermediate.[2][3]

  • Chloro Group (-Cl): A good leaving group that can be readily displaced by a wide array of nucleophiles.

  • Methyl Groups (-CH₃): These substituents provide steric influence and can modulate the electronic properties and solubility of the final products.

This application note provides a comprehensive guide to understanding and executing the nucleophilic aromatic substitution of 2-Chloro-3,4-dimethyl-5-nitropyridine, offering detailed mechanistic insights, step-by-step protocols, and expert-driven considerations for researchers, chemists, and drug development professionals.

The SNAr Mechanism: An Addition-Elimination Pathway

The SNAr reaction of 2-Chloro-3,4-dimethyl-5-nitropyridine does not proceed via a direct displacement (like an SN2 reaction) or a cationic intermediate (like an SN1 reaction). Instead, it follows a well-established two-step addition-elimination mechanism.[1][4]

  • Nucleophilic Addition (Rate-Determining Step): A nucleophile attacks the electron-deficient carbon atom at the C2 position (bearing the chloro group). This initial attack temporarily breaks the aromaticity of the pyridine ring, forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][4] The stability of this complex is the linchpin of the entire reaction. The negative charge is delocalized across the pyridine ring and, most importantly, onto the oxygen atoms of the nitro group, which significantly lowers the activation energy of this step.[1]

  • Elimination (Aromatization): The aromaticity of the pyridine ring is restored in a rapid subsequent step through the expulsion of the chloride leaving group, yielding the final substituted product.

The diagram below illustrates this crucial mechanistic pathway.

Caption: The addition-elimination mechanism of the SNAr reaction.

Causality Behind Experimental Choices: Key Parameters for Success

The efficiency and outcome of the SNAr reaction are highly dependent on the careful selection of reaction parameters. Understanding the causality behind these choices is critical for optimization and troubleshooting.

  • Nucleophile Selection: The nature of the incoming nucleophile is paramount.

    • Amines (R₂NH): Highly effective nucleophiles. Reactivity generally increases with basicity and decreases with steric bulk. Primary and secondary aliphatic amines (e.g., morpholine, piperidine) are typically very reactive.

    • Alkoxides/Phenoxides (RO⁻): Strong nucleophiles that readily displace the chloride. They are usually prepared in situ or used as pre-formed salts (e.g., sodium phenoxide).

    • Thiols (RSH): Excellent nucleophiles for SNAr reactions. A base is required to deprotonate the thiol to the more nucleophilic thiolate (RS⁻).

  • Solvent System: The solvent plays a crucial role in stabilizing the charged Meisenheimer intermediate.

    • Polar Aprotic Solvents (Recommended): Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN) are ideal choices. Their high polarity effectively solvates the anionic complex, accelerating the rate-determining addition step.[2]

    • Protic Solvents (Use with Caution): Alcohols like ethanol or isopropanol can be used, particularly with amine nucleophiles. However, they are also potential nucleophiles and can lead to undesired ether byproducts, especially at elevated temperatures.

  • Base Requirement: When employing neutral nucleophiles such as amines or thiols, a non-nucleophilic base is essential.

    • Mechanism of Action: The base serves one of two purposes: it can deprotonate the nucleophile to increase its reactivity (e.g., RSH → RS⁻), or it can act as a scavenger for the HCl that is generated during the reaction with amines (R₂NH + R'-Cl → R₂N-R' + HCl), preventing the protonation and deactivation of the amine nucleophile.

    • Common Choices: Inorganic bases like potassium carbonate (K₂CO₃) or organic bases like triethylamine (Et₃N) are frequently used.[4][5]

  • Temperature Control: Most SNAr reactions on this activated substrate proceed efficiently at temperatures ranging from room temperature to 80-100 °C. Monitoring the reaction by Thin Layer Chromatography (TLC) or LC-MS is crucial to determine the optimal reaction time and prevent byproduct formation.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. 2-Chloro-3,4-dimethyl-5-nitropyridine and many organic solvents and reagents are hazardous.

Protocol 1: Amination with Morpholine

This protocol describes a typical procedure for the reaction with a secondary cyclic amine, a robust and high-yielding transformation.

ReagentMW ( g/mol )Equiv.AmountMoles (mmol)
2-Chloro-3,4-dimethyl-5-nitropyridine186.601.0500 mg2.68
Morpholine87.121.2280 mg (0.28 mL)3.21
Potassium Carbonate (K₂CO₃)138.212.0740 mg5.36
Dimethylformamide (DMF), anhydrous--10 mL-

Step-by-Step Procedure:

  • Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-Chloro-3,4-dimethyl-5-nitropyridine (500 mg, 2.68 mmol) and potassium carbonate (740 mg, 5.36 mmol).

  • Solvent Addition: Add 10 mL of anhydrous DMF to the flask.

  • Nucleophile Addition: Add morpholine (0.28 mL, 3.21 mmol) to the suspension using a syringe.

  • Reaction: Place a reflux condenser on the flask and heat the reaction mixture to 80 °C in an oil bath.

  • Monitoring: Stir the reaction at 80 °C. Monitor the progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) until the starting material spot is no longer visible (typically 2-4 hours).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 50 mL of cold water. A solid product should precipitate.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with water (2 x 15 mL) to remove residual DMF and salts.

  • Purification: Dry the crude solid under vacuum. The product, 2-(morpholin-4-yl)-3,4-dimethyl-5-nitropyridine, is often of high purity. If necessary, it can be further purified by recrystallization from ethanol.

Protocol 2: O-Arylation with Sodium Phenoxide

This protocol details the substitution with an oxygen nucleophile.

ReagentMW ( g/mol )Equiv.AmountMoles (mmol)
2-Chloro-3,4-dimethyl-5-nitropyridine186.601.0500 mg2.68
Sodium Phenoxide116.101.1342 mg2.95
Dimethyl Sulfoxide (DMSO), anhydrous--10 mL-

Step-by-Step Procedure:

  • Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add sodium phenoxide (342 mg, 2.95 mmol). Note: Sodium phenoxide is hygroscopic; handle it quickly.

  • Solvent & Substrate Addition: Add 10 mL of anhydrous DMSO, followed by 2-Chloro-3,4-dimethyl-5-nitropyridine (500 mg, 2.68 mmol).

  • Reaction: Heat the reaction mixture to 90 °C in an oil bath.

  • Monitoring: Stir the reaction at 90 °C. Monitor its progress by TLC until completion (typically 4-6 hours).

  • Workup: Cool the reaction to room temperature. Pour the mixture into 75 mL of cold water and extract with ethyl acetate (3 x 25 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 20 mL) to remove DMSO.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure product, 2-(phenoxy)-3,4-dimethyl-5-nitropyridine.

General Experimental & Analytical Workflow

The successful synthesis and characterization of novel compounds require a systematic workflow. The following diagram outlines the logical progression from initial reaction setup to final product validation.

Workflow A Reaction Setup (Substrate, Nucleophile, Solvent, Base) B Reaction Under Inert Atmosphere (Heating & Stirring) A->B C Reaction Monitoring (TLC / LC-MS) B->C D Is Reaction Complete? C->D D->B No E Aqueous Workup (Quenching & Extraction) D->E Yes F Purification (Recrystallization / Chromatography) E->F G Characterization (NMR, MS, HRMS) F->G H Pure Product G->H

Sources

Method

Application Note: Chemoselective Catalytic Reduction of 2-Chloro-3,4-dimethyl-5-nitropyridine

Executive Summary The synthesis of highly functionalized pyridine derivatives often requires the chemoselective reduction of a nitro group in the presence of reactive functionalities. The reduction of 2-Chloro-3,4-dimeth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly functionalized pyridine derivatives often requires the chemoselective reduction of a nitro group in the presence of reactive functionalities. The reduction of 2-Chloro-3,4-dimethyl-5-nitropyridine to 5-Amino-2-chloro-3,4-dimethylpyridine presents a classic chemoselectivity challenge: the molecule contains both a reducible nitro group and a labile carbon-halogen bond (aryl chloride). This application note provides a comprehensive, self-validating guide to achieving this transformation with high yield and purity, avoiding the critical pitfall of hydrodehalogenation through the strategic selection of poisoned and doped precious metal catalysts.

Mechanistic Causality & The Chemoselectivity Challenge

The primary failure mode in the reduction of chloronitropyridines is the concurrent reduction of the C-Cl bond.

The Failure of Standard Pd/C: Standard Palladium on Carbon (Pd/C) with hydrogen gas is highly efficient for nitro reduction but is equally active for the oxidative addition of carbon-halogen bonds. Because the pyridine ring is electron-deficient, the C-Cl bond is highly activated, leading to rapid hydrodehalogenation and the formation of the undesired 5-amino-3,4-dimethylpyridine byproduct.

The Solution: Poisoned and Doped Platinum Catalysts: To achieve chemoselectivity, the thermodynamic and kinetic properties of the catalyst must be altered. Platinum is inherently less prone to C-Cl oxidative addition than Palladium. When Platinum is doped with Vanadium (Pt/V/C) or poisoned with sulfur (Sulfided Pt/C), the specific active sites responsible for dehalogenation are physically and electronically blocked, allowing the nitro reduction to proceed selectively[1].

Furthermore, according to the Haber mechanism, nitro reduction proceeds via nitroso and hydroxylamine intermediates. Hydroxylamines are thermally unstable and can accumulate during the reaction, posing a severe explosion hazard and leading to colored azo/azoxy impurities[2]. Vanadium acts as a critical promoter in the Pt/V/C system, rapidly accelerating the reduction of the hydroxylamine intermediate to the final amine, thereby pulling the reaction forward safely and efficiently[2][3].

Quantitative Catalyst Evaluation

The following table summarizes the performance metrics of various catalytic systems evaluated for the reduction of activated halonitroarenes.

Catalytic SystemReductantChemoselectivity (Target)Dehalogenation RiskKey Mechanistic Feature
Pd/C (Standard) H₂ gasLow (<40%)High Highly active for C-Cl oxidative addition.
Pt/C (Sulfided) H₂ gasHigh (>90%)LowSulfur poisons dehalogenation active sites[1].
Pt/V/C H₂ gasVery High (>95%)Very LowVanadium promotes rapid hydroxylamine reduction[3].
Pd/C + N₂H₄·H₂O HydrazineModerate (~80%)ModerateKinetic control via in situ transfer hydrogenation[4].
Raney Nickel H₂ gasModerate (~85%)LowMilder than Pd/C, avoids hydroxylamine buildup[2].

Reaction Pathway Visualization

Mechanism SM 2-Chloro-3,4-dimethyl- 5-nitropyridine Nitroso Nitroso Intermediate SM->Nitroso +H2 (Pt/C) Byproduct 5-Amino-3,4- dimethylpyridine (Dehalogenated) SM->Byproduct Direct C-Cl Cleavage (Unpoisoned Pd/C) Hydroxyl Hydroxylamine Intermediate Nitroso->Hydroxyl +H2 Target 5-Amino-2-chloro- 3,4-dimethylpyridine (Target Product) Hydroxyl->Target +H2 (V-promoted) Target->Byproduct Over-reduction

Fig 1: Chemoselective Haber reduction pathway vs. competitive hydrodehalogenation.

Self-Validating Experimental Protocols

Protocol A: Industrial Standard Catalytic Hydrogenation (Pt/V/C)

This protocol utilizes Vanadium-doped Platinum on Carbon to ensure high chemoselectivity and prevent hydroxylamine accumulation[2][3].

Materials:

  • 2-Chloro-3,4-dimethyl-5-nitropyridine (1.0 eq, 10 mmol)

  • 1% Pt - 2% V / C (Vanadium-doped Platinum on Carbon, 1-3 mol% Pt)

  • Ethyl Acetate (EtOAc) or Methanol (MeOH) (0.2 M)

  • Hydrogen gas (H₂)

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 2-Chloro-3,4-dimethyl-5-nitropyridine in EtOAc to achieve a 0.2 M solution in a pressure-rated hydrogenation vessel.

  • Catalyst Addition: Add the Pt/V/C catalyst (1-3 mol% relative to substrate). Caution: Dry precious metal catalysts can be pyrophoric; handle under inert atmosphere or use water-wet catalyst.

  • Atmospheric Purge: Seal the vessel. Purge the headspace with Nitrogen (N₂) three times to remove oxygen, followed by three purges with Hydrogen (H₂) gas.

  • Hydrogenation: Pressurize the vessel to 2-3 atm with H₂. Stir vigorously at 25–30 °C. The reaction is exothermic; maintain temperature control to prevent thermal runaway.

  • In-Process Control (IPC) & Self-Validation: Monitor hydrogen uptake. Once uptake ceases (typically 2-4 hours), do not immediately terminate the reaction . Sample the mixture and analyze via HPLC. The protocol is self-validating only when HPLC confirms the complete clearance of the yellow hydroxylamine intermediate. If hydroxylamine >0.5%, continue stirring under H₂.

  • Workup: Once validated, purge the vessel with N₂. Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with excess EtOAc.

  • Isolation: Concentrate the filtrate in vacuo to afford 5-Amino-2-chloro-3,4-dimethylpyridine. Recrystallize from heptane/EtOAc if necessary.

Protocol B: Bench-Scale Transfer Hydrogenation (Pd/C + Hydrazine)

For laboratories lacking high-pressure hydrogenation equipment, catalytic transfer hydrogenation offers a viable alternative, though it requires stricter kinetic control to prevent dehalogenation[4].

Materials:

  • 2-Chloro-3,4-dimethyl-5-nitropyridine (1.0 eq, 5 mmol)

  • 10% Pd/C (5 mol%)

  • Hydrazine monohydrate (N₂H₄·H₂O) (5.0 eq)

  • Methanol (MeOH) (25 mL)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substrate in MeOH.

  • Catalyst Addition: Add 10% Pd/C to the solution.

  • Reductant Addition: Heat the mixture to 50 °C. Add hydrazine monohydrate dropwise over 30 minutes. Mechanistic Note: Slow addition keeps the local concentration of the reductant low, favoring the kinetically faster nitro reduction over C-Cl cleavage.

  • Monitoring: Monitor strictly via TLC or LC-MS every 15 minutes. Terminate the reaction immediately upon consumption of the starting material to prevent over-reduction.

  • Workup: Cool to room temperature, filter through Celite, and concentrate. Partition between water and dichloromethane, extract, dry over Na₂SO₄, and concentrate.

Workflow Visualization

Workflow Step1 1. Substrate Preparation Dissolve in EtOAc or MeOH (0.2 M) Step2 2. Catalyst Addition Add 1-3 mol% Pt/V/C or Sulfided Pt/C Step1->Step2 Step3 3. Inert Atmosphere Purge vessel with N2 (3x), then H2 (3x) Step2->Step3 Step4 4. Hydrogenation Introduce H2 (2-3 atm), stir at 25-30°C Step3->Step4 Step5 5. IPC Validation HPLC confirms Hydroxylamine clearance Step4->Step5 Step6 6. Workup & Isolation Filter over Celite, concentrate in vacuo Step5->Step6

Fig 2: Standard operating workflow for the chemoselective catalytic hydrogenation (Protocol A).

References

  • Source: PubMed Central (PMC)
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Source: Organic Process Research & Development (ACS Publications)
  • Title: Precious Metal Catalyst (PMC)

Sources

Application

The Strategic Role of 2-Chloro-3,4-dimethyl-5-nitropyridine in Agrochemical Synthesis: Application Notes and Protocols

Introduction: The Unseen Workhorse of Modern Agrochemicals In the intricate world of agrochemical synthesis, certain molecular scaffolds serve as pivotal starting points for a vast array of active ingredients. Substitute...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Unseen Workhorse of Modern Agrochemicals

In the intricate world of agrochemical synthesis, certain molecular scaffolds serve as pivotal starting points for a vast array of active ingredients. Substituted pyridines, and in particular, chloronitropyridines, represent one such class of indispensable intermediates. Their unique electronic and steric properties make them ideal precursors for creating novel herbicides, insecticides, and fungicides.[1][2] This guide focuses on the role and synthetic utility of 2-Chloro-3,4-dimethyl-5-nitropyridine, a highly functionalized building block.

While direct public-domain literature on the extensive application of this specific isomer is limited, its chemical reactivity is well-understood through the study of its close structural analogs like 2-chloro-5-nitropyridine and 2-chloro-4-methyl-5-nitropyridine.[3][4] This document will, therefore, leverage the established chemistry of these related molecules to provide a comprehensive guide to the potential applications and synthetic protocols involving 2-Chloro-3,4-dimethyl-5-nitropyridine. The principles and methodologies outlined herein are grounded in the fundamental reactivity of the chloronitropyridine core and are intended to empower researchers in the agrochemical field to harness the synthetic potential of this versatile intermediate.

Core Chemistry: Understanding the Reactivity of 2-Chloro-3,4-dimethyl-5-nitropyridine

The synthetic utility of 2-Chloro-3,4-dimethyl-5-nitropyridine is primarily dictated by the interplay of its substituents on the pyridine ring. The electron-withdrawing nitro group (-NO₂) at the 5-position significantly activates the chlorine atom at the 2-position towards nucleophilic aromatic substitution (SNAr) .[5] This activation occurs because the nitro group can stabilize the negative charge of the Meisenheimer complex, which is the intermediate formed during the SNAr reaction.

The two methyl groups at the 3 and 4 positions introduce both electronic and steric influences. Electronically, they are weakly donating, which might slightly counteract the activating effect of the nitro group. Sterically, the methyl group at the 3-position, being ortho to the chlorine, can provide some steric hindrance to the incoming nucleophile, potentially influencing reaction rates compared to less substituted analogs.

Key Reaction Pathway: Nucleophilic Aromatic Substitution (SNAr)

The displacement of the 2-chloro substituent by a variety of nucleophiles is the cornerstone of this molecule's application. This reaction allows for the introduction of diverse functional groups, leading to a wide range of potential agrochemical candidates.

sn_ar_mechanism reagents 2-Chloro-3,4-dimethyl-5-nitropyridine + Nu:⁻ meisenheimer Meisenheimer Complex (Intermediate) reagents->meisenheimer Addition product Product + Cl⁻ meisenheimer->product Elimination

Caption: Generalized workflow of the SNAr mechanism.

Application in Agrochemical Synthesis: Building on Analogs

Based on the established use of similar chloronitropyridines, 2-Chloro-3,4-dimethyl-5-nitropyridine is an excellent candidate for the synthesis of various classes of agrochemicals.

Synthesis of Pyridyl Ether Herbicides

A common structural motif in many herbicides is the pyridyl ether linkage. The reaction of a chloronitropyridine with a substituted phenol is a direct route to these compounds. For instance, nitropyridine-containing phenylaminoacetates and propionates have shown herbicidal activity.[4]

Proposed Reaction Scheme:

pyridyl_ether_synthesis start 2-Chloro-3,4-dimethyl-5-nitropyridine C₇H₇ClN₂O₂ product Pyridyl Ether Derivative Potential Herbicide start->product Base (e.g., K₂CO₃) Solvent (e.g., DMF) phenol Substituted Phenol Ar-OH phenol->product

Caption: Synthesis of potential pyridyl ether herbicides.

Synthesis of Aminopyridine Derivatives for Insecticides and Fungicides

The introduction of an amino group at the 2-position opens up pathways to a variety of bioactive molecules, including precursors to neonicotinoid insecticides and other compounds with insecticidal or fungicidal properties.[4][6] The reaction with various primary or secondary amines proceeds readily.

Proposed Reaction Scheme:

aminopyridine_synthesis start 2-Chloro-3,4-dimethyl-5-nitropyridine C₇H₇ClN₂O₂ product 2-Amino-3,4-dimethyl-5-nitropyridine Derivative start->product Base (optional) Solvent (e.g., EtOH, MeCN) amine Amine R¹R²NH amine->product further_products Insecticides / Fungicides product->further_products Further Derivatization

Caption: Pathway to aminopyridine-based agrochemicals.

Experimental Protocols

The following protocols are adapted from established procedures for structurally similar chloronitropyridines and are presented as a starting point for the synthesis using 2-Chloro-3,4-dimethyl-5-nitropyridine.

Protocol 1: General Procedure for the Synthesis of Pyridyl Ether Derivatives

Objective: To synthesize a 2-(aryloxy)-3,4-dimethyl-5-nitropyridine derivative via SNAr.

Materials:

  • 2-Chloro-3,4-dimethyl-5-nitropyridine (1.0 eq)

  • Substituted phenol (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted phenol, anhydrous potassium carbonate, and anhydrous DMF.

  • Stir the mixture at room temperature for 15 minutes to form the phenoxide salt.

  • Add 2-Chloro-3,4-dimethyl-5-nitropyridine to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired pyridyl ether.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous K₂CO₃ and DMF is crucial to prevent the hydrolysis of the starting material to 2-hydroxy-3,4-dimethyl-5-nitropyridine.[5]

  • Base: K₂CO₃ is a mild base used to deprotonate the phenol, forming the more nucleophilic phenoxide.

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SNAr reaction.

  • Temperature: Heating is typically required to overcome the activation energy of the reaction, especially given the potential for steric hindrance from the 3-methyl group.

Protocol 2: General Procedure for the Synthesis of 2-Amino-Pyridine Derivatives

Objective: To synthesize a 2-(amino)-3,4-dimethyl-5-nitropyridine derivative.

Materials:

  • 2-Chloro-3,4-dimethyl-5-nitropyridine (1.0 eq)

  • Primary or secondary amine (1.2 eq)

  • Ethanol (EtOH) or Acetonitrile (MeCN)

Procedure:

  • Dissolve 2-Chloro-3,4-dimethyl-5-nitropyridine in ethanol in a round-bottom flask.

  • Add the desired amine to the solution. A slight excess of the amine can also act as the base to neutralize the HCl formed.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring by TLC.

  • Upon completion, cool the mixture. If a precipitate forms, it can be collected by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Solvent: Ethanol and acetonitrile are common solvents for this type of reaction. Ethanol can participate in the reaction if heated for prolonged periods, so acetonitrile might be preferred in some cases.

  • Temperature: Many reactions with amines proceed at room temperature, but heating can increase the rate. The choice of temperature depends on the nucleophilicity of the amine.

Proposed Synthesis of 2-Chloro-3,4-dimethyl-5-nitropyridine

A plausible synthetic route to the title compound can be designed based on standard pyridine chemistry, likely starting from a commercially available or readily synthesized 3,4-dimethyl-2-aminopyridine.[7]

synthesis_workflow cluster_0 Synthetic Pathway start 3,4-Dimethyl-2-aminopyridine step1 Nitration (H₂SO₄, HNO₃) start->step1 intermediate1 2-Amino-3,4-dimethyl-5-nitropyridine step1->intermediate1 step2 Diazotization & Hydrolysis (NaNO₂, H₂SO₄, H₂O) intermediate1->step2 intermediate2 2-Hydroxy-3,4-dimethyl-5-nitropyridine step2->intermediate2 step3 Chlorination (POCl₃ or SOCl₂) intermediate2->step3 product 2-Chloro-3,4-dimethyl-5-nitropyridine step3->product

Caption: Proposed synthetic workflow for 2-Chloro-3,4-dimethyl-5-nitropyridine.

Data Summary

Nucleophile TypeExample NucleophileSolventBaseTemperature (°C)Typical YieldReference
Oxygen 4-MethoxyphenolDMFK₂CO₃80-100Good to Excellent[4]
Nitrogen PiperidineEthanol-RefluxHigh[4]
Sulfur ThiophenolMethanolNaOMeRoom TempExcellent[8]

Conclusion and Future Outlook

2-Chloro-3,4-dimethyl-5-nitropyridine stands as a promising, albeit underexplored, intermediate in the field of agrochemical discovery. Its predictable reactivity, centered around the nucleophilic substitution of the 2-chloro group, allows for the rational design and synthesis of a multitude of derivatives. The protocols and synthetic strategies outlined in this guide, derived from the robust chemistry of its analogs, provide a solid foundation for researchers to explore the potential of this molecule. The strategic introduction of the dimethyl substitution pattern may offer unique advantages in terms of biological activity, selectivity, or metabolic stability in the resulting agrochemical products. Further investigation into the synthesis and derivatization of this compound is warranted and could lead to the discovery of the next generation of crop protection agents.

References

  • Google Patents. (2011). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
  • Khlebnikov, A. I., et al. (2019). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 24(10), 1884. Retrieved from [Link]

  • Hamed, E. A., et al. (1997). Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates. Journal of the Chemical Society, Perkin Transactions 2, (11), 2415-2422. Retrieved from [Link]

  • Google Patents. (2019). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
  • Google Patents. (2020). CN111170933A - Preparation method of 2-chloro-5-nitropyridine.
  • Google Patents. (1986). US4612377A - Preparation of 2-chloro-5-methylpyridine.
  • PrepChem.com. (n.d.). Synthesis of 2-chloro-5-nitropyridine. Retrieved from [Link]

  • Justia Patents. (2017). process for making 2-chloro-5-methylpyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Chemical Conversions of 2-Chloro-3-cyano-4-methylamino-5-nitropyridine. Retrieved from [Link]

  • Liu, C., et al. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorganic & Medicinal Chemistry, 24(3), 342-353. Retrieved from [Link]

Sources

Method

Preparation of Complex Pyridine Derivatives from 2-Chloro-3,4-dimethyl-5-nitropyridine: Application Notes &amp; Protocols

Mechanistic Rationale & Reactivity Profiling 2-Chloro-3,4-dimethyl-5-nitropyridine (CAS: 65169-35-9) is a highly versatile, multi-functionalized heterocyclic building block extensively utilized in the development of kina...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Reactivity Profiling

2-Chloro-3,4-dimethyl-5-nitropyridine (CAS: 65169-35-9) is a highly versatile, multi-functionalized heterocyclic building block extensively utilized in the development of kinase inhibitors, anti-inflammatory agents, and novel therapeutics. The strategic placement of functional groups on the pyridine core offers a predictable yet sterically demanding reactivity profile:

  • C2-Chloride (Electrophilic Hub): The C-Cl bond is strongly activated toward nucleophilic attack by the synergistic electron-withdrawing effects of the adjacent ring nitrogen (ortho) and the nitro group (para). However, the ortho-methyl group at C3 introduces significant steric hindrance. This structural feature necessitates elevated temperatures for Nucleophilic Aromatic Substitution (SNAr)[1] or sterically accommodating ligands (e.g., XPhos) for transition-metal-catalyzed cross-couplings[2].

  • C5-Nitro (Electronic Modulator & Latent Amine): Initially serving as a strong electron-withdrawing group (EWG) to facilitate C2 functionalization, the nitro group can subsequently be reduced to an electron-donating primary amine. This "electronic reversal" is a critical design element; C2 functionalization must precede C5 reduction, as a C5-amine would severely deactivate the C2-chloride toward both SNAr and oxidative addition[3].

  • C3/C4-Methyls (Steric & Lipophilic Tuners): These groups lock the conformation of C2/C5 substituents and improve the overall lipophilicity (logP) of the resulting Active Pharmaceutical Ingredient (API).

Synthetic Workflows & Pathway Visualizations

The functionalization of 2-chloro-3,4-dimethyl-5-nitropyridine typically follows two primary trajectories depending on the desired C2 substituent (aliphatic/heteroatom vs. aryl).

SNAr_Pathway SM 2-Chloro-3,4-dimethyl -5-nitropyridine SNAr SNAr Reaction (Amine, DIPEA, DMF) SM->SNAr Int1 2-Amino-3,4-dimethyl -5-nitropyridine deriv. SNAr->Int1 Red Nitro Reduction (Fe, NH4Cl, EtOH/H2O) Int1->Red Prod1 2,5-Diamino-3,4-dimethyl -pyridine deriv. Red->Prod1

Workflow A: SNAr followed by chemoselective nitro reduction.

Suzuki_Pathway SM 2-Chloro-3,4-dimethyl -5-nitropyridine Suzuki Suzuki-Miyaura (Ar-B(OH)2, Pd cat., Base) SM->Suzuki Int2 2-Aryl-3,4-dimethyl -5-nitropyridine Suzuki->Int2 Red2 Nitro Reduction (Pd/C, H2 or Fe/NH4Cl) Int2->Red2 Prod2 2-Aryl-3,4-dimethyl -5-aminopyridine Red2->Prod2

Workflow B: Suzuki-Miyaura cross-coupling and subsequent reduction.

Experimental Protocols & Causality Insights

Protocol A: Sterically Hindered SNAr with Aliphatic Amines

Objective: Synthesize 2-amino-3,4-dimethyl-5-nitropyridine derivatives. Causality Insight: The C3-methyl group sterically impedes the approach of bulky nucleophiles. To overcome the activation energy barrier for the formation of the Meisenheimer intermediate, polar aprotic solvents (DMF, NMP) and elevated temperatures (80–100 °C) are required. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the HCl byproduct without competing for the electrophile[1].

Step-by-Step Procedure:

  • Charge a dry reaction vessel with 2-chloro-3,4-dimethyl-5-nitropyridine (1.0 equiv) and anhydrous DMF to achieve a 0.5 M concentration.

  • Add the desired amine (e.g., morpholine or a primary alkylamine, 1.2 equiv) followed by DIPEA (2.0 equiv).

  • Stir the mixture at 80 °C for 4–6 hours. Monitor the reaction via LC-MS until the starting material is fully consumed.

  • Cool the mixture to ambient temperature and quench by slowly pouring it into ice-cold water under vigorous stirring.

  • Isolate the precipitated product via vacuum filtration, wash thoroughly with cold water to remove residual DMF, and dry under high vacuum.

Protocol B: Suzuki-Miyaura Cross-Coupling at C2

Objective: Synthesize 2-aryl-3,4-dimethyl-5-nitropyridine derivatives. Causality Insight: While the electron-deficient nitropyridine ring accelerates the oxidative addition of Pd(0) to the C-Cl bond, the C3-methyl group severely hinders the transmetalation step. Utilizing a bulky, electron-rich dialkylbiaryl phosphine ligand like XPhos prevents catalyst deactivation and facilitates coupling even with sterically demanding ortho-substituted arylboronic acids[4]. K3PO4 is selected as the base because it is strong enough to form the reactive boronate species but mild enough to prevent protodeboronation[2].

Step-by-Step Procedure:

  • In a Schlenk flask, combine 2-chloro-3,4-dimethyl-5-nitropyridine (1.0 equiv), arylboronic acid (1.2 equiv), K3PO4 (2.5 equiv), Pd(OAc)2 (5 mol%), and XPhos (10 mol%).

  • Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v, 0.2 M).

  • Purge the flask with Nitrogen for 10 minutes to ensure a strictly anaerobic environment.

  • Heat the reaction at 90 °C for 12 hours under a nitrogen atmosphere.

  • Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite. Wash the filtrate with brine, dry over Na2SO4, and purify via silica gel chromatography.

Protocol C: Chemoselective Nitro Reduction

Objective: Convert the C5-nitro group to a primary amine without dehalogenation or side reactions. Causality Insight: While Pd/C with H2 is efficient for clean substrates, it can cause protodehalogenation if residual halogens are present on the newly installed C2-aryl group. Iron powder in the presence of aqueous ammonium chloride provides a mild, chemoselective single-electron transfer (SET) reduction. Operating at a near-neutral pH prevents the hydrolysis of sensitive groups and perfectly preserves halogens[3].

Step-by-Step Procedure:

  • Dissolve the 5-nitropyridine intermediate (1.0 equiv) in a mixture of EtOH and H2O (3:1 v/v, 0.1 M).

  • Add NH4Cl (5.0 equiv) and Iron powder (325 mesh, 5.0 equiv).

  • Heat the suspension to 70 °C and stir vigorously for 2 hours.

  • Filter the hot mixture through a pad of Celite to remove iron oxides, washing the filter cake with hot EtOAc.

  • Concentrate the filtrate to remove EtOH, extract the aqueous residue with EtOAc, wash with saturated NaHCO3, dry over Na2SO4, and concentrate to yield the 5-aminopyridine derivative.

Quantitative Data & Optimization Metrics

The following table summarizes the expected performance metrics for the functionalization of 2-chloro-3,4-dimethyl-5-nitropyridine across the described protocols:

Reaction TypeReagents / CatalystSolvent & TempTypical TimeAverage YieldKey Limitation / Optimization Note
SNAr (1° Amines) R-NH2, DIPEADMF, 80 °C4 h85–95%Highly efficient; no transition metal catalyst required.
SNAr (2° Amines) R2-NH, DIPEADMF, 100 °C6–8 h75–85%C3-methyl steric hindrance lowers reaction rate; requires higher heat.
Suzuki Coupling Ar-B(OH)2, Pd(OAc)2, XPhos, K3PO4Dioxane/H2O, 90 °C12 h70–90%XPhos ligand is strictly required to overcome C3-methyl sterics.
Nitro Reduction Fe powder, NH4ClEtOH/H2O, 70 °C2 h85–98%Highly chemoselective; preserves aryl-halides unlike Pd/C hydrogenation.

References

  • Sigma-Aldrich. 2-chloro-3,4-dimethyl-5-nitropyridine Product Specification. Source: sigmaaldrich.com. URL:

  • [3] Staker B. L., et al. Azaindenoisoquinolines as Topoisomerase I Inhibitors and Potential Anticancer Agents: A Systematic Study of Structure-Activity Relationships. Source: Journal of Medicinal Chemistry (PMC). URL:

  • [2] Molander G. A., et al. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Source: Organic Chemistry Portal. URL:

  • [1] Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Source: PMC. URL:

  • [4] Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles. Source: Organic Letters (ACS Publications). URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-Chloro-3,4-dimethyl-5-nitropyridine

Welcome to the Technical Support Center. This guide is designed for process chemists, researchers, and drug development professionals seeking to optimize the synthesis of 2-Chloro-3,4-dimethyl-5-nitropyridine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for process chemists, researchers, and drug development professionals seeking to optimize the synthesis of 2-Chloro-3,4-dimethyl-5-nitropyridine .

The conversion of 3,4-dimethyl-5-nitropyridin-2-ol (or its pyridone tautomer) to its 2-chloro analog via deoxychlorination is a fundamental transformation. However, researchers frequently encounter yield-limiting bottlenecks, including sluggish kinetics, thermal tarring, and hydrolytic reversion. This guide breaks down the mechanistic causality of these issues and provides a self-validating, highly optimized protocol.

Mechanistic Causality of Yield Loss

To troubleshoot effectively, we must first understand the molecular dynamics at play. The chlorination is typically driven by Phosphoryl chloride (POCl₃). However, the presence of the strongly electron-withdrawing 5-nitro group creates a double-edged sword:

  • It deactivates the pyridone oxygen , making direct attack by POCl₃ slow and requiring extreme heat.

  • It highly activates the final 2-chloro product , making it extremely susceptible to Nucleophilic Aromatic Substitution (S_NAr) by water during the workup phase .

To bypass the slow kinetics, we introduce N,N-Dimethylformamide (DMF) to generate the highly electrophilic Vilsmeier-Haack intermediate, which rapidly activates the oxygen and facilitates chloride substitution.

Mechanism A Pyridinol Precursor (3,4-dimethyl-5-nitro...) B Vilsmeier Activation (DMF + POCl3) A->B Tautomerization & Attack C Activated Intermediate (O-Imminium Adduct) B->C Fast Activation D Target Product (2-Chloro...) C->D Cl- Substitution (SNAr) E Hydrolysis (Yield Loss) D->E H2O + Heat (Poor Quench)

Fig 1: Mechanistic pathway of deoxychlorination and the risk of hydrolytic reversion.

Optimized Step-by-Step Methodology

This protocol is engineered as a self-validating system. By incorporating specific analytical checkpoints and thermodynamic limits, you ensure the reaction cannot proceed to failure without early detection .

Step 1: Reagent Preparation (Anhydrous Conditions)

  • Charge a flame-dried, argon-flushed round-bottom flask with 3,4-dimethyl-5-nitropyridin-2-ol (1.0 eq).

  • Slowly add anhydrous POCl₃ (5.0 eq) at room temperature.

  • Critical Addition: Add a catalytic amount of anhydrous DMF (0.05 eq). Causality: This forms the Vilsmeier reagent in situ, drastically lowering the activation energy.

Step 2: Reflux & In-Process Control

  • Heat the reaction mixture to an internal temperature of 100–105 °C.

  • Checkpoint: After 4 hours, pull a 50 µL aliquot, quench in cold methanol, and analyze via HPLC. Proceed to Step 3 only when precursor conversion is >98%.

Step 3: Vacuum Concentration (Yield-Saving Step)

  • Cool the mixture to 50 °C.

  • Attach a short-path distillation head and remove approximately 70-80% of the excess POCl₃ under reduced pressure.

  • Causality: Removing bulk POCl₃ prevents a massive exothermic reaction during the aqueous quench, which is the primary driver of product hydrolysis.

Step 4: Controlled Quench

  • Dilute the concentrated dark residue with a small volume of Dichloromethane (DCM) to reduce viscosity.

  • Dropwise, add this mixture into a vigorously stirred beaker of crushed ice and water.

  • Checkpoint: Maintain the internal aqueous temperature strictly < 20 °C throughout the addition.

Step 5: Extraction & Purification

  • Extract the cold aqueous layer with DCM (3x).

  • Wash the combined organic layers with cold saturated NaHCO₃ to neutralize residual acid, followed by brine. Dry over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure and recrystallize from a Hexane/DCM mixture to yield pure 2-Chloro-3,4-dimethyl-5-nitropyridine .

Workflow S1 1. Reagent Mixing POCl3 + Cat. DMF S2 2. Reflux (100-105°C) Validate >98% via HPLC S1->S2 S3 3. Vacuum Distillation Remove 75% excess POCl3 S2->S3 S4 4. Ice-Water Quench Strictly maintain < 20°C S3->S4 S5 5. DCM Extraction Wash with cold NaHCO3 S4->S5

Fig 2: Optimized step-by-step workflow for high-yield chlorination.

Quantitative Optimization Data

The table below summarizes how specific thermodynamic and chemical variables impact the final isolated yield. Use this data to benchmark your own process deviations.

ParameterStandard ConditionOptimized ConditionImpact on YieldCausality / Mechanism
Catalyst None (POCl₃ only)0.05 eq DMF+15-20% Forms highly electrophilic Vilsmeier reagent, accelerating O-activation.
POCl₃ Quench Direct pour into waterVacuum distill 75% first+25-30% Drastically reduces exotherm; prevents heat-driven S_NAr hydrolysis.
Quench Temp Uncontrolled (>40 °C)Strictly < 20 °C (Ice)+20% Low thermal energy prevents the nitro-activated 2-chloro group from reverting.
Reaction Time 12 hours4-6 hours+10% Shorter exposure to high heat minimizes tar formation and thermal polymerization.

Troubleshooting FAQs

Q1: My HPLC shows a massive polar impurity after the workup, but my in-process check showed 99% conversion. What happened? A1: You are observing hydrolytic reversion. The 5-nitro group is strongly electron-withdrawing, which highly activates the 2-chloro position for Nucleophilic Aromatic Substitution (S_NAr). If your quench temperature exceeded 20 °C, the excess POCl₃ reacting with water generated massive heat and HCl. In this hot, acidic aqueous environment, water acts as a nucleophile, displacing the newly formed chloride and reverting your product back to 3,4-dimethyl-5-nitropyridin-2-ol. Solution: Always distill off excess POCl₃ before quenching, and ensure the quench is performed slowly over crushed ice.

Q2: The reaction is sluggish, stalling at 60-70% conversion even after 8 hours of reflux. How can I drive it to completion? A2: POCl₃ alone is often an insufficient electrophile for fully substituted, electron-deficient pyridinols. The addition of catalytic DMF (0.05 to 0.1 equivalents) is mandatory. This generates the Vilsmeier-Haack intermediate (chloromethylene-N,N-dimethyliminium chloride), which attacks the tautomeric pyridone oxygen much faster than POCl₃, creating a superior leaving group and driving the chlorination to completion within 4-6 hours.

Q3: I am getting a dark, tarry mixture that is difficult to extract. How do I prevent polymerization? A3: Tar formation is typically caused by localized overheating or prolonged exposure to high temperatures (thermal degradation). Ensure your oil bath does not exceed 110 °C (internal temp 100-105 °C). By utilizing the DMF catalyst mentioned above, you reduce the reaction time, thereby minimizing the thermal degradation window. Additionally, ensure your glassware is thoroughly dried; trace moisture introduces side reactions that promote polymerization.

Q4: What is the most efficient extraction strategy if my product is partially trapped in the aqueous phase? A4: 2-Chloro-3,4-dimethyl-5-nitropyridine has slight solubility in highly acidic aqueous solutions. If you suspect product loss, minimize the total volume of water used during the quench. Back-extract the aqueous layer exhaustively with Dichloromethane (DCM) rather than Ethyl Acetate, as DCM provides superior partitioning for halogenated pyridines.

References

Optimization

Technical Support Center: Troubleshooting 2-Chloro-3,4-dimethyl-5-nitropyridine Synthesis

Welcome to the Process Chemistry Support Center. The synthesis of 2-Chloro-3,4-dimethyl-5-nitropyridine is a critical, yet notoriously sensitive, transformation in the development of advanced pharmaceutical intermediates...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. The synthesis of 2-Chloro-3,4-dimethyl-5-nitropyridine is a critical, yet notoriously sensitive, transformation in the development of advanced pharmaceutical intermediates. The conversion relies on the highly electrophilic chlorination of a pyridin-2-ol (or N-oxide) precursor.

Because the nitro group at the 5-position strongly withdraws electron density from the pyridine ring, the resulting 2-chloro product is highly activated and prone to side reactions, including regioisomerization, over-oxidation, and rapid nucleophilic aromatic substitution (SNAr) hydrolysis. This guide provides field-proven, mechanistically grounded solutions to the most common impurity profiles encountered during this workflow.

Diagnostic Workflow

Before adjusting your stoichiometry or thermal parameters, use the diagnostic logic tree below to isolate the root cause of your specific impurity profile.

TroubleshootingLogic Start Impurity Detected in Final Product Q1 Is it a Regioisomer (e.g., 6-Chloro)? Start->Q1 A1_Yes Cause: N-Oxide Pathway Fix: Switch to 2-ol Precursor Q1->A1_Yes Yes Q2 Is it Unreacted Starting Material (2-ol)? Q1->Q2 No A2_Yes Cause: False IPC / Hydrolysis Fix: MeOH Quench & Cold Workup Q2->A2_Yes Yes Q3 Are there Dark, Tarry Degradants? Q2->Q3 No A3_Yes Cause: PCl5 Over-oxidation Fix: Use DMF Cat. instead of PCl5 Q3->A3_Yes Yes

Logical workflow for diagnosing and resolving common impurities in chloronitropyridine synthesis.

Technical FAQ & Mechanistic Troubleshooting

Q1: Why is there a persistent 5–10% of the 6-chloro regioisomer in my final product?

The Causality: This is a classic symptom of choosing the wrong synthetic route. If your synthesis relies on the chlorination of the 3,4-dimethyl-5-nitropyridine N-oxide intermediate, the N-oxide moiety directs the incoming chloride to both the 2- and 6-positions, resulting in an inseparable mixture of regioisomers. The Solution: Switch your synthetic route to utilize 3,4-dimethyl-5-nitropyridin-2-ol as the precursor. The hydroxyl group (which exists in tautomeric equilibrium with the pyridin-2-one form) rigidly directs chlorination exclusively to the 2-position via a highly localized intermediate[1].

Q2: My In-Process Control (IPC) shows unreacted starting material, but extending the reaction time leads to degradation. How do I drive it to completion?

The Causality: There are two overlapping issues here. First, neat Phosphorus Oxychloride (POCl₃) can be kinetically slow. Historically, chemists add PCl₅ to accelerate the reaction, but this harsh reagent causes oxidative tarring and degradation[2]. Second, your IPC sample preparation is likely deceiving you. If you quench your HPLC reaction aliquot in water, the highly activated 2-chloro product undergoes rapid SNAr hydrolysis back to the 2-ol starting material, giving a false positive for incomplete conversion. The Solution:

  • Chemical Fix: Omit PCl₅. Instead, add a catalytic amount of N,N-Dimethylformamide (DMF) (0.05 eq). DMF reacts with POCl₃ to form the highly electrophilic Vilsmeier-Haack reagent, which accelerates the chlorination smoothly without oxidative damage.

  • Analytical Fix: Quench your IPC aliquots in anhydrous methanol rather than water. This traps any highly reactive intermediates as the stable 2-methoxy derivative, providing an accurate kinetic read of the reaction progress.

Q3: During the aqueous workup, my product yield drops significantly, and the aqueous layer turns bright yellow. What is happening?

The Causality: The 2-chloro-3,4-dimethyl-5-nitropyridine product is highly activated toward nucleophilic attack because the strongly electron-withdrawing nitro group at the 5-position pulls electron density away from the C2 carbon. If the POCl₃ quench is exothermic and the temperature rises above 10°C, or if the mixture remains highly acidic for too long, water acts as a nucleophile. It displaces the newly installed chloride, reverting the product back to the water-soluble (and yellow-colored) 2-ol starting material[2]. The Solution: Execute a strict "reverse quench." The reaction mixture must be poured slowly onto a massive excess of crushed ice to maintain the temperature <5°C. Immediately neutralize the mixture to pH 8–9 using a cold 40 wt% NaOH solution[2]. The alkaline pH deprotonates the resulting phosphoric acid byproducts, driving them into the aqueous phase while the stable product is rapidly extracted into the organic phase.

Quantitative Impurity Matrix

Use the table below to benchmark your analytical data against known impurity profiles.

Impurity ProfileStructural TypePrimary CauseHPLC RRT (Approx)Corrective Action
3,4-Dimethyl-5-nitropyridin-2-ol Unreacted / Hydrolyzed PrecursorPoor IPC quench; Exothermic aqueous workup >10°C.0.65Implement reverse ice quench; Neutralize immediately to pH 8-9.
6-Chloro-3,4-dimethyl-5-nitropyridine RegioisomerUse of N-oxide precursor instead of 2-ol precursor.1.05Redesign route to utilize the pyridin-2-ol tautomeric precursor.
2,6-Dichloro-3,4-dimethyl-5-nitropyridine Over-chlorinatedExcessive PCl₅ usage; Reaction temp >110°C.1.30Replace PCl₅ with catalytic DMF; Cap reaction temperature at 85°C.
Dark Tarry Residues Oxidative DegradantsProlonged heating >16 hrs; Air ingress.Baseline driftApply vacuum distillation to remove excess POCl₃ prior to quench.

Validated Experimental Protocol: Self-Validating Chlorination

This protocol has been adapted from established industrial methods for the regioselective chlorination of nitropyridin-2-ol derivatives[3]. It incorporates built-in validation steps to prevent the hydrolysis pitfalls described above.

Reagents:

  • 3,4-Dimethyl-5-nitropyridin-2-ol: 1.0 equivalent (Target Precursor)

  • Phosphorus Oxychloride (POCl₃): 4.0 equivalents (Reagent/Solvent)

  • N,N-Dimethylformamide (DMF): 0.05 equivalents (Catalyst)

Step-by-Step Methodology:

  • Preparation: In a rigorously dried, argon-flushed 3-neck round-bottom flask, suspend 3,4-dimethyl-5-nitropyridin-2-ol in POCl₃.

  • Catalysis: Add catalytic DMF dropwise at room temperature. Self-Validation: A slight exotherm and gas evolution indicate the successful formation of the Vilsmeier-Haack active complex.

  • Reaction: Heat the mixture to 85°C and stir for 8 to 12 hours[3].

  • IPC Monitoring: After 8 hours, withdraw a 50 µL aliquot and immediately quench it into 1 mL of anhydrous methanol. Analyze via HPLC. Proceed to the next step only when the precursor peak (or its methoxy derivative) is <1.0%.

  • Concentration: Cool the reaction to 40°C. Attach a vacuum distillation apparatus and remove approximately 60% of the excess POCl₃ in vacuo. Causality: Removing excess POCl₃ drastically reduces the exothermic load during the subsequent aqueous quench, preventing thermal hydrolysis.

  • Reverse Quench: Dissolve the concentrated residue in cold dichloromethane (DCM). Slowly add this organic solution dropwise into a vigorously stirred beaker of crushed ice (ensure a 10:1 ratio of ice to reaction volume).

  • Neutralization & Extraction: While maintaining the internal temperature strictly below 10°C, add cold 40 wt% aqueous NaOH dropwise until the aqueous layer reaches pH 8–9[2]. Separate the layers immediately. Extract the aqueous layer twice more with DCM.

  • Isolation: Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the pure 2-Chloro-3,4-dimethyl-5-nitropyridine.

Sources

Troubleshooting

Technical Support Center: 2-Chloro-3,4-dimethyl-5-nitropyridine (CAS: 65169-35-9)

Welcome to the Technical Support Center for 2-Chloro-3,4-dimethyl-5-nitropyridine . This guide is designed for researchers, analytical scientists, and drug development professionals who require precise handling, solvent...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Chloro-3,4-dimethyl-5-nitropyridine . This guide is designed for researchers, analytical scientists, and drug development professionals who require precise handling, solvent selection, and troubleshooting methodologies for this specific pyridine derivative.

Section 1: The Causality of Solvent Selection (Expertise & Experience)

When handling 2-Chloro-3,4-dimethyl-5-nitropyridine, solvent selection is not merely a matter of physical solubility; it is a matter of chemical stability .

The Mechanistic "Why": The molecular structure features a chlorine atom at the C2 position and a strongly electron-withdrawing nitro group at the C5 position. Because the nitro group is para to the chlorine, it exerts a powerful inductive and resonance-withdrawing effect. This severely depletes electron density at the C2 carbon, highly activating the carbon-chlorine bond toward Nucleophilic Aromatic Substitution ( SN​Ar ) [1].

Consequently, dissolving this compound in nucleophilic, protic solvents (like methanol or ethanol) for prolonged periods—especially in the presence of trace base or heat—will lead to the spontaneous displacement of the chloride leaving group. To maintain the integrity of your stock, you must use aprotic solvents.

Solvent Selection Matrix
SolventPolarity / TypeEstimated SolubilityPrimary ApplicationChemical Compatibility Risk
DMSO (Anhydrous) Highly Polar Aprotic> 50 mg/mLIn vitro assay stocks, long-term storageLow. Excellent stability if kept anhydrous and frozen.
DMF Polar Aprotic> 50 mg/mLOrganic synthesis ( SN​Ar reactions)Low. Ideal for base-catalyzed substitutions.
Dichloromethane (DCM) Non-polar AproticModerateExtractions, chromatographyLow. Non-reactive, but highly volatile.
Acetonitrile (MeCN) Polar AproticModerate to HighLC-MS analysis, HPLCLow. Preferred over MeOH for mobile phases.
Methanol (MeOH) Polar ProticModerateAVOID for storageHigh. Risk of forming 2-methoxy-3,4-dimethyl-5-nitropyridine via SN​Ar .
Water / Buffer Highly Polar Protic~0.015 mg/mL [2]Final assay dilution onlyModerate. Will precipitate instantly if DMSO concentration is too low.

Section 2: Troubleshooting FAQs

Q1: My compound crashed out (precipitated) when I diluted my DMSO stock into my aqueous assay buffer. How do I fix this? A: This is a classic "solvent crash" caused by the compound's extremely low aqueous solubility (~0.0156 mg/mL) [2].

  • Solution: Ensure your final DMSO concentration in the assay is at least 1% to 2% (v/v), provided your biological target tolerates it. Alternatively, pre-warm your aqueous buffer to 37°C before adding the DMSO stock dropwise while vortexing. If precipitation persists, consider adding a non-ionic surfactant (e.g., 0.01% Tween-20 or Triton X-100) to the buffer to form stabilizing micelles.

Q2: I dissolved the compound in methanol to make a stock solution. My LC-MS now shows a major peak at +32 Da relative to my expected mass. What happened? A: You have inadvertently performed an SN​Ar reaction. Methanol acted as a nucleophile, displacing the chlorine atom (-35.5 Da) and adding a methoxy group (+31 Da), resulting in a net mass shift of approximately -4.5 Da for the neutral mass, but often ionizing differently. If you see a complete loss of the chlorine isotope pattern (the characteristic 3:1 ratio of M to M+2), your starting material has fully degraded into 2-methoxy-3,4-dimethyl-5-nitropyridine.

  • Solution: Discard the stock. Re-weigh fresh powder and dissolve strictly in anhydrous DMSO or Acetonitrile.

Q3: What is the optimal solvent for NMR characterization? A: For routine 1H NMR, CDCl3​ (Deuterated Chloroform) is the optimal choice. It is non-nucleophilic and avoids the massive solvent suppression issues associated with DMSO- d6​ . If the compound struggles to dissolve fully in CDCl3​ at the required concentration (typically 5-10 mg/0.6 mL), you may use DMSO- d6​ , but ensure the sample is analyzed promptly to avoid degradation from any trace moisture.

Section 3: Standard Operating Procedures (SOPs)

Protocol A: Preparation of a Self-Validating 10 mM Assay Stock

This protocol ensures long-term stability and prevents moisture-induced degradation.

  • Equilibration: Allow the sealed vial of 2-Chloro-3,4-dimethyl-5-nitropyridine to equilibrate to room temperature in a desiccator for 30 minutes before opening to prevent condensation.

  • Weighing: Weigh exactly 1.87 mg of the compound (MW: 186.60 g/mol ) into a clean, dry amber glass vial. (Amber glass is recommended as nitroaromatics can be sensitive to prolonged UV exposure).

  • Dissolution: Add exactly 1.00 mL of Anhydrous DMSO (≥99.9%, packaged under Argon).

  • Agitation: Vortex for 30-60 seconds until the solution is completely clear.

  • Validation Step: Visually inspect against a light background. If any micro-particulates remain, sonicate in a water bath for 2 minutes at room temperature. Run a 1 µL aliquot on LC-MS (using MeCN/Water mobile phase) to confirm a single peak with the correct mass and chlorine isotope pattern.

  • Storage: Aliquot into 50 µL single-use tubes and store at -20°C.

Protocol B: Standard SN​Ar Reaction Setup (Using the compound as an electrophile)

This protocol leverages the activated C2 position to synthesize 2-amino derivatives.

  • Setup: In an oven-dried round-bottom flask, dissolve 1.0 eq (e.g., 100 mg) of 2-Chloro-3,4-dimethyl-5-nitropyridine in 3.0 mL of anhydrous DMF.

  • Reagent Addition: Add 1.2 eq of your desired amine nucleophile (e.g., a primary alkyl amine).

  • Base Addition: Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate ( K2​CO3​ ) to scavenge the HCl byproduct.

  • Reaction: Stir at room temperature. Due to the highly activated nature of the para-nitro halopyridine [1], heating is rarely required and may cause decomposition.

  • Validation Step: Monitor by TLC (Hexanes:Ethyl Acetate 3:1). The starting material (high Rf) will rapidly disappear, replaced by a lower Rf, brightly colored (often yellow/orange) spot corresponding to the nitro-amine product.

  • Workup: Quench with water, extract 3x with Ethyl Acetate, wash the organic layer with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Section 4: Visual Workflow for Solvent Selection

SolventSelection Start Application Type? BioAssay In Vitro / Bioassay Start->BioAssay Synthesis Organic Synthesis Start->Synthesis Analytical Analytical (NMR/LCMS) Start->Analytical DMSO Use Anhydrous DMSO (Max 10-50 mM Stock) BioAssay->DMSO Aprotic Use Aprotic Solvents (THF, DMF, DCM) Synthesis->Aprotic Protic Avoid Protic Solvents (MeOH, EtOH) unless they are the nucleophile Synthesis->Protic NMR NMR: CDCl3 or DMSO-d6 Analytical->NMR LCMS LCMS: MeCN/H2O (Avoid MeOH) Analytical->LCMS Buffer Dilute in Aqueous Buffer (Keep DMSO < 1% v/v) DMSO->Buffer

Workflow for selecting the optimal solvent for 2-Chloro-3,4-dimethyl-5-nitropyridine.

References

  • Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega. Available at:[Link]

Optimization

Technical Support Center: Preventing Degradation of 2-Chloro-3,4-dimethyl-5-nitropyridine

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals handling 2-Chloro-3,4-dimethyl-5-nitropyridine .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals handling 2-Chloro-3,4-dimethyl-5-nitropyridine . As a highly activated heterocyclic intermediate, this compound is notoriously susceptible to environmental degradation.

This document provides a deep dive into the causality of its degradation, field-proven troubleshooting FAQs, and self-validating experimental protocols to ensure the integrity of your synthetic workflows.

The Science of Degradation: Mechanistic Causality

To prevent degradation, one must first understand the molecular vulnerabilities of 2-Chloro-3,4-dimethyl-5-nitropyridine. The compound features a uniquely electron-deficient pyridine ring, which dictates its instability under improper storage conditions.

A. Nucleophilic Aromatic Substitution (SNAr) via Moisture

The chlorine atom at the C2 position is highly activated by two synergistic forces:

  • The Aza Nitrogen: Exerts strong inductive and mesomeric electron-withdrawing effects [1, 3].

  • The C5 Nitro Group: Further depletes electron density from the ring, stabilizing the anionic Meisenheimer complex intermediate during nucleophilic attack [4].

When exposed to ambient moisture, water acts as a nucleophile. The resulting SNAr hydrolysis displaces the chloride ion, forming 2-hydroxy-3,4-dimethyl-5-nitropyridine (which predominantly exists as its pyridone tautomer) and releasing hydrochloric acid (HCl). The generated HCl can autocatalyze further degradation, leading to a rapid cascade of sample loss [2].

B. Photolytic Cleavage

Nitroaromatics and chloropyridines are inherently sensitive to ultraviolet (UV) and visible light. Photon absorption excites the conjugated π -system, promoting radical formation. This leads to homolytic cleavage of the C-Cl bond (dechlorination) or the photoreduction of the nitro group, resulting in complex, highly colored polymeric byproducts [1].

Troubleshooting & Frequently Asked Questions (FAQs)

Q1: My batch of 2-Chloro-3,4-dimethyl-5-nitropyridine changed from a pale-yellow powder to a sticky, brownish solid. What happened? A1: This is the macroscopic hallmark of moisture-induced SNAr hydrolysis. The "stickiness" is caused by the hygroscopic nature of the newly formed 2-hydroxy byproduct, while the browning indicates trace photolytic degradation or oxidation. Do not use this batch for sensitive cross-coupling or amination reactions without purification.

Q2: What are the absolute best practices for long-term storage? A2: To guarantee stability, the compound must be stored as a solid at -20°C in a tightly sealed, amber-glass container backfilled with an inert gas (Argon or Nitrogen). The secondary container should contain a high-capacity desiccant (e.g., Drierite or silica gel) to scavenge any residual moisture introduced during opening [1].

Q3: Can I prepare stock solutions of this compound for long-term use? A3: It is highly discouraged. If a solution is mandatory, absolutely avoid protic or nucleophilic solvents (e.g., methanol, ethanol, water), as they will rapidly substitute the C2 chlorine [2]. Use strictly anhydrous, non-nucleophilic solvents (e.g., dry DCM, THF, or Toluene) and store at -80°C for no longer than 48 hours.

Degradation Factors & Mitigation Strategies

The following table summarizes the quantitative and qualitative data regarding the environmental triggers of degradation.

Environmental FactorMechanistic ImpactMacroscopic ObservationPreventive Action
Moisture (H₂O) SNAr Hydrolysis (Cl⁻ displacement)Clumping, melting point depression, HCl odorStore with desiccant; handle in glovebox/Schlenk line.
Light (UV/Vis) Radical generation, nitro reductionDarkening (yellow to brown/orange)Use amber vials; wrap flasks in aluminum foil.
Heat (>25°C) Thermal acceleration of SNArAccelerated discolorationStore at -20°C; ship on dry ice.
Protic Solvents Solvolysis (Alkoxy/Hydroxy substitution)Loss of active API intermediateUse only anhydrous, non-nucleophilic solvents.

Experimental Protocols

To ensure trustworthiness in your results, utilize the following self-validating protocols for testing and recovering your compound.

Protocol A: Forced Degradation Study (Stability Validation)

Purpose: To establish the specific degradation kinetics of your batch under ICH Q1A/Q1B guidelines and validate your HPLC detection methods.

  • Baseline Validation: Dissolve 5 mg of the pristine compound in 10 mL of anhydrous HPLC-grade acetonitrile. Analyze via reverse-phase HPLC (C18 column, 254 nm UV detection) to establish the baseline retention time and purity (>99%).

  • Hydrolytic Stress: Transfer 1 mL of the stock solution to a vial. Add 100 µL of 0.1 M NaOH (aqueous). Stir at 25°C for 2 hours.

  • Photolytic Stress: Transfer 1 mL of the stock solution to a clear glass vial. Expose to a Xenon arc lamp (simulating direct sunlight) for 24 hours.

  • Neutralization & Analysis: Neutralize the hydrolytic sample with 100 µL of 0.1 M HCl. Inject both stressed samples into the HPLC.

  • Validation Check: You must observe a distinct new peak with a shorter retention time in the hydrolytic sample (the more polar 2-hydroxy byproduct). If the peaks co-elute, adjust your mobile phase gradient (e.g., decrease the organic modifier) until baseline resolution is achieved.

Protocol B: Rescue & Purification of Degraded Stock

Purpose: To recover intact 2-Chloro-3,4-dimethyl-5-nitropyridine from a partially hydrolyzed batch.

  • Dissolution: Dissolve the degraded solid in a minimal amount of dichloromethane (DCM). The intact chloropyridine is highly soluble, while the 2-hydroxy byproduct (pyridone) has poor solubility in cold DCM due to strong intermolecular hydrogen bonding.

  • Filtration: Cool the mixture to 0°C for 30 minutes and filter through a Celite pad to remove the bulk of the precipitated 2-hydroxy byproduct.

  • Chromatography: Load the filtrate onto a silica gel column. Elute using a gradient of Hexanes:Ethyl Acetate (start at 9:1, move to 7:3).

  • Fraction Collection: The intact 2-Chloro-3,4-dimethyl-5-nitropyridine will elute first (higher Rf). The polar 2-hydroxy degradant will remain near the baseline.

  • Verification: Evaporate the solvent under reduced pressure and confirm the purity of the recovered white/pale-yellow crystals via ¹H-NMR (specifically checking for the absence of the broad -OH/NH peak of the pyridone tautomer).

Degradation Pathway & Mitigation Workflow

The following diagram maps the causality of degradation and the physical interventions required to preserve the compound.

DegradationPathway Target 2-Chloro-3,4-dimethyl-5-nitropyridine (Intact API Intermediate) Moisture Moisture Exposure (H2O Nucleophile) Target->Moisture Light Photon Exposure (UV/Vis) Target->Light SNAr SNAr Hydrolysis (Accelerated by Heat) Moisture->SNAr Photolysis Photolytic Cleavage (Radical Formation) Light->Photolysis Degradant1 2-Hydroxy-3,4-dimethyl- 5-nitropyridine SNAr->Degradant1 Degradant2 Dechlorinated / Reduced Byproducts Photolysis->Degradant2 Prevention Mitigation: Argon Atmosphere, Amber Vials, -20°C Prevention->Target Preserves Integrity

Workflow detailing SNAr hydrolysis and photolytic degradation pathways with mitigation strategies.

References

  • Lippa, K. A., & Roberts, A. L. "Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide and Polysulfides." Environmental Science & Technology, ACS Publications. Available at: [Link]

  • "Aromatic Substitution Reaction of 2-Chloropyridines Catalyzed by Microsomal Glutathione S-Transferase 1." ResearchGate. Available at: [Link]

Troubleshooting

Technical Support Center: Purification and Recrystallization of 2-Chloro-3,4-dimethyl-5-nitropyridine

A Guide for Researchers, Scientists, and Drug Development Professionals This technical guide provides in-depth troubleshooting advice and frequently asked questions for the purification and recrystallization of crude 2-C...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides in-depth troubleshooting advice and frequently asked questions for the purification and recrystallization of crude 2-Chloro-3,4-dimethyl-5-nitropyridine. As a Senior Application Scientist, my goal is to equip you with the necessary insights to overcome common challenges and achieve high purity in your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 2-Chloro-3,4-dimethyl-5-nitropyridine, offering step-by-step solutions grounded in chemical principles.

Issue 1: Low or No Crystal Formation Upon Cooling

Symptom: After dissolving the crude product in a hot solvent and allowing it to cool, no solid material precipitates out of the solution.

Possible Causes and Solutions:

  • Excessive Solvent: This is the most frequent reason for failed crystallization.[1] The concentration of the target compound is too low to reach its saturation point upon cooling.

    • Solution: Reheat the solution to boiling and evaporate a portion of the solvent to increase the concentration. Allow the concentrated solution to cool again. To check if significant product remains in the mother liquor, dip a glass stirring rod into the solution, remove it, and let the solvent evaporate. A noticeable solid residue indicates a high concentration of the dissolved compound.[2]

  • Supersaturation: The solution may be supersaturated, meaning the concentration of the dissolved solid is higher than its normal solubility at that temperature, but crystal nucleation has not initiated.

    • Solution 1: Induce Crystallization by Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution.[3] The microscopic scratches on the glass provide nucleation sites for crystal growth.[1]

    • Solution 2: Seeding: If available, add a tiny crystal of pure 2-Chloro-3,4-dimethyl-5-nitropyridine to the cooled solution. This "seed" crystal will act as a template for other molecules to crystallize upon.[1]

    • Solution 3: Further Cooling: If crystals do not form at room temperature, cool the flask in an ice-water bath to further decrease the solubility of the compound.[4]

Issue 2: The Product "Oils Out" Instead of Crystallizing

Symptom: Instead of forming solid crystals, an oily liquid separates from the solution upon cooling.

Possible Causes and Solutions:

  • High Impurity Concentration: A high concentration of impurities can depress the melting point of the mixture, causing it to separate as a liquid.

    • Solution: Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent to decrease the saturation and then allow for very slow cooling.[1] If the problem persists, consider a preliminary purification step like column chromatography to remove the bulk of the impurities before recrystallization.

  • Solvent Boiling Point is Higher Than Product's Melting Point: The compound may be melting in the hot solvent before it has a chance to crystallize upon cooling.[3]

    • Solution: Select a solvent with a lower boiling point. Alternatively, a mixed solvent system can be employed. Dissolve the crude product in a minimum amount of a "good" solvent (in which it is highly soluble), and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to clarify the solution and then allow it to cool slowly.[3]

Issue 3: Poor Recovery of the Purified Product

Symptom: The final yield of pure crystals is significantly lower than expected.

Possible Causes and Solutions:

  • Using Too Much Solvent: As mentioned in Issue 1, an excessive amount of solvent will keep a larger portion of your product dissolved in the mother liquor.[2][3]

    • Solution: Always use the minimum amount of hot solvent required to fully dissolve the crude product.[5]

  • Washing with Room Temperature Solvent: Washing the collected crystals with a solvent that is not ice-cold will redissolve some of the product.[3]

    • Solution: Always wash the crystals on the filter with a minimal amount of ice-cold solvent.[3][6]

  • Premature Crystallization During Hot Filtration: If an initial hot filtration step was necessary to remove insoluble impurities, some product may have crystallized on the filter paper or in the funnel.

    • Solution: Ensure the filtration apparatus (funnel and receiving flask) is pre-heated before filtration. Perform the filtration as quickly as possible. If crystals do form, they can be redissolved with a small amount of hot solvent and added back to the filtrate.

Issue 4: The Purified Product is Still Colored

Symptom: The final crystals retain a colored tint, indicating the presence of impurities.

Possible Cause and Solution:

  • Colored Impurities: Some impurities may have similar solubility profiles to the target compound and co-crystallize.

    • Solution: Use of Activated Charcoal: After dissolving the crude product in the hot solvent, and before any hot filtration, add a small amount of activated charcoal (about 1-2% of the sample weight) to the solution.[7] The charcoal will adsorb the colored impurities. Boil the solution for a few minutes and then perform a hot gravity filtration to remove the charcoal.[7] Allow the clear filtrate to cool and crystallize as usual.

Frequently Asked Questions (FAQs)

Q1: What are the ideal properties of a recrystallization solvent for 2-Chloro-3,4-dimethyl-5-nitropyridine?

An ideal solvent should exhibit a steep solubility curve for the compound, meaning it should be highly soluble at elevated temperatures and sparingly soluble at low temperatures.[3] This ensures maximum recovery upon cooling. The solvent should either completely dissolve impurities or not dissolve them at all, allowing for their removal by filtration.[3] Additionally, the solvent must be chemically inert towards the product.[3]

Q2: What types of solvents are generally suitable for nitroaromatic compounds like this?

Nitroaromatic compounds are typically polar.[3] Therefore, polar solvents are often good candidates.[3] Alcohols, such as ethanol or isopropanol, are often a good starting point for recrystallizing nitroaryl compounds.[3] Given that 2-Chloro-3,4-dimethyl-5-nitropyridine is a solid, solvents in which it is soluble include toluene and DMF, while it is only slightly soluble in water.[8] A mixed solvent system, such as hexane/dichloromethane, has been used for a similar compound, 2-chloro-5-methyl-3-nitropyridine.[9]

Q3: What are the common impurities I might encounter?

Common impurities can arise from the starting materials, side reactions, or degradation. For related chlorinated nitropyridines, potential impurities include:

  • Isomers: Formation of constitutional isomers during synthesis is possible.[9]

  • Hydrolysis Products: The chloro group can be susceptible to hydrolysis, leading to the formation of the corresponding 2-hydroxy-3,4-dimethyl-5-nitropyridine. This is more likely if conditions are not anhydrous.[9]

  • Unwanted Nucleophilic Substitution Products: If a nucleophilic solvent (like an alcohol) is used in the synthesis, it may substitute the chloro group.[9]

Q4: How can I assess the purity of my final product?

High-Performance Liquid Chromatography (HPLC) is a highly effective method for quantifying purity and detecting impurities.[9] Thin-Layer Chromatography (TLC) is a quicker method for qualitatively assessing purity and monitoring the progress of the purification.[10] Gas Chromatography (GC) can also be utilized to determine purity.[10]

Q5: What are the key safety precautions when working with 2-Chloro-3,4-dimethyl-5-nitropyridine?

It is important to handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[8] Avoid breathing in the dust.[8] In case of contact with skin or eyes, rinse thoroughly with water.[8]

Experimental Protocol: Single Solvent Recrystallization

This protocol outlines a general procedure for the recrystallization of 2-Chloro-3,4-dimethyl-5-nitropyridine.

  • Solvent Selection: Based on preliminary solubility tests, select a suitable solvent (e.g., isopropanol, ethanol).

  • Dissolution: Place the crude 2-Chloro-3,4-dimethyl-5-nitropyridine in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[10]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration (if necessary): If there are insoluble impurities or charcoal present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[5] Once at room temperature, the flask can be placed in an ice-water bath to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[11]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining impurities.[6][11]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[6]

Data Presentation

Table 1: Solvent Selection Guide for Recrystallization

Solvent ClassExamplesPolaritySuitability for 2-Chloro-3,4-dimethyl-5-nitropyridine
AlcoholsEthanol, IsopropanolPolarGood starting point due to the polar nature of the nitro group. Often provides good solubility when hot and poor solubility when cold.
HalogenatedDichloromethaneMediumCan be effective, often used as the "good" solvent in a mixed-solvent system.
AromaticTolueneNon-polarMay be suitable, but care must be taken as solubility might be high even at room temperature, leading to lower yields.
EthersDiethyl etherLowGenerally used as a "poor" solvent or for washing due to lower dissolving power for polar compounds.
AlkanesHexane, HeptaneNon-polarTypically used as the "poor" solvent in a mixed-solvent system to induce precipitation.
WaterWaterVery PolarGenerally low solubility for this type of compound.[12]

Visualization

Recrystallization_Troubleshooting cluster_outcomes Initial Outcome cluster_solutions1 Troubleshooting for No Crystals cluster_solutions2 Troubleshooting for Oiling Out cluster_final Final Steps start Crude Product Dissolved in Hot Solvent and Cooled outcome1 No Crystals Form start->outcome1 outcome2 Product Oils Out start->outcome2 outcome3 Crystals Form start->outcome3 solution1a Scratch inner surface of flask outcome1->solution1a Supersaturated? solution1b Add a seed crystal outcome1->solution1b Supersaturated? solution1c Boil off some solvent and re-cool outcome1->solution1c Too much solvent? solution1d Cool in ice bath outcome1->solution1d Further cooling needed? solution2a Reheat, add more solvent, cool slowly outcome2->solution2a High impurity load? solution2b Use a lower boiling point solvent outcome2->solution2b Solvent BP > Product MP? solution2c Use a mixed solvent system outcome2->solution2c Single solvent unsuitable? collect Collect Crystals (Vacuum Filtration) outcome3->collect solution1a->collect solution1b->collect solution1c->collect solution1d->collect solution2a->collect solution2b->collect solution2c->collect wash Wash with ice-cold solvent collect->wash dry Dry Crystals wash->dry success Pure Product dry->success

Caption: A decision-making guide for common recrystallization issues.

References

  • Benchchem. solvent selection for effective recrystallization of nitroaromatic compounds.
  • Benchchem. Technical Support Center: 2-Chloro-3-methyl-5-nitropyridine.
  • Jubilant Ingrevia Limited. 2-Chloro-5-nitropyridine Safety Data Sheet.
  • PrepChem.com. Synthesis of 2-chloro-5-nitropyridine.
  • Google Patents. CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
  • Unknown. Recrystallization1.
  • University of York. Single-solvent recrystallisation - Chemistry Teaching Labs.
  • Chemistry LibreTexts. 3.6F: Troubleshooting.
  • University of York. Problems with Recrystallisations - Chemistry Teaching Labs.
  • Unknown. Recrystallization.
  • Unknown. Recrystallization method.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Google Patents. CN111170933A - Preparation method of 2-chloro-5-nitropyridine.
  • ChemicalBook. 2-Chloro-3-fluoro-5-nitropyridine synthesis.
  • Benchchem. Technical Support Center: Purifying Pyridine Derivatives with Recrystallization.
  • Benchchem. Technical Support Center: Purification of Crude 2,4-Dichloro-5-nitropyridine.
  • Unknown. recrystallization.pdf.
  • Unknown. RECRYSTALLISATION Never heat organic solvents with a Bunsen burner. Use a hot plate or.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-Chloro-3,4-dimethyl-5-nitropyridine Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for navigating the synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for navigating the synthetic challenges associated with 2-Chloro-3,4-dimethyl-5-nitropyridine. The inherent steric hindrance posed by the methyl groups at the C3 and C4 positions presents unique obstacles in achieving successful nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. This document is designed to equip you with the knowledge and practical strategies to overcome these challenges.

The Challenge: Understanding Steric Hindrance in 2-Chloro-3,4-dimethyl-5-nitropyridine

The core difficulty in reactions involving 2-Chloro-3,4-dimethyl-5-nitropyridine lies in the steric congestion around the C2 position. The methyl group at C3, in particular, physically obstructs the approach of incoming nucleophiles, significantly increasing the activation energy of the substitution reaction.[1][2][3] While the nitro group at C5 strongly activates the pyridine ring for nucleophilic attack, this electronic advantage is often counteracted by the steric impediment.[4][5][6]

FAQs and Troubleshooting

Question 1: My SNAr reaction with a primary or secondary amine is showing low to no conversion. What are the primary factors to consider?

Answer:

Low conversion in SNAr reactions with this substrate is a common issue. The primary culprits are almost always related to the steric hindrance from the 3-methyl group. Here’s a systematic approach to troubleshooting:

1. Reaction Conditions are Paramount:

  • Temperature: Elevated temperatures are often necessary to provide the energy required to overcome the steric barrier.[1][7] Reactions that are sluggish at 80 °C may proceed efficiently at 110-150 °C.

  • Solvent Choice: The use of high-boiling point, polar aprotic solvents such as DMSO, DMF, or NMP can be beneficial. These solvents can help to solvate the transition state and may also allow for higher reaction temperatures.[1]

  • Base Selection: For amine nucleophiles, a strong, non-nucleophilic base is often required to deprotonate the amine, increasing its nucleophilicity. However, for SNAr, the amine itself is often sufficient. If a base is needed, consider options like K₃PO₄ or Cs₂CO₃.[8]

2. Consider Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields for sterically hindered substrates.[9][10][11] The rapid and efficient heating provided by microwaves can help to overcome the high activation energy of the reaction.

3. Catalyst Systems for Challenging Aminations (Buchwald-Hartwig Amination): For particularly challenging amine couplings, transitioning from a traditional SNAr to a palladium-catalyzed Buchwald-Hartwig amination is a powerful strategy.[12][13] This reaction is often more tolerant of sterically demanding substrates.

  • Ligand Selection is Critical: Standard phosphine ligands are often ineffective. Bulky, electron-rich biarylphosphine ligands are essential for activating the C-Cl bond.[8] Consider ligands such as RuPhos, BrettPhos, or DavePhos.

  • Palladium Pre-catalyst: Using a well-defined palladium pre-catalyst (e.g., G3 or G4 palladacycles) can lead to more reliable formation of the active Pd(0) species compared to sources like Pd(OAc)₂.[8]

  • Increased Catalyst Loading: For this hindered substrate, you may need to increase the catalyst loading to as high as 5 mol%.[8]

StrategyKey ParametersExpected Outcome
Thermal SNAr High Temperature (110-150 °C), Polar Aprotic Solvent (DMSO, NMP)Improved conversion for less bulky nucleophiles.
Microwave-Assisted SNAr 150-175 °C, 30-60 minSignificant reduction in reaction time and increased yield.[9]
Buchwald-Hartwig Amination Pd Pre-catalyst (2-5 mol%), Bulky Ligand (e.g., RuPhos), Strong Base (NaOtBu)Successful coupling with a wider range of amines, including more sterically hindered ones.
Question 2: I am observing significant side product formation, particularly the hydrolysis product (2-hydroxy-3,4-dimethyl-5-nitropyridine). How can I prevent this?

Answer:

The formation of the 2-hydroxy byproduct is a clear indication of water in your reaction mixture. The chloro group at the 2-position is susceptible to hydrolysis, especially under basic conditions or at elevated temperatures.[4]

Preventative Measures:

  • Strictly Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried. Use freshly distilled solvents and dry glassware.

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[4]

  • Purification of Starting Materials: Ensure your nucleophile and any additives are free from water.

If hydrolysis has already occurred, the 2-hydroxy byproduct is more polar and can often be separated from the desired product by column chromatography or recrystallization.[4]

Question 3: My reaction with a bulky nucleophile (e.g., a secondary amine or a hindered alcohol) is failing completely. Are there alternative strategies?

Answer:

For very bulky nucleophiles, the direct SNAr or even a standard Buchwald-Hartwig amination may not be feasible. Here are some advanced strategies to consider:

1. Alternative Cross-Coupling Reactions:

  • Ullmann Condensation: This copper-catalyzed reaction can sometimes be effective for forming C-N bonds where palladium-based methods fail, although it often requires harsh reaction conditions (temperatures around 200 °C).[14]

2. Modifying the Electronic Properties of the Substrate: While not always practical, if your synthetic route allows, consider if a related substrate with a better leaving group (e.g., fluorine instead of chlorine) could be synthesized. In SNAr reactions, the C-F bond is often more reactive than the C-Cl bond.[1][15][16]

3. Vicarious Nucleophilic Substitution (VNS): For the introduction of carbon-based nucleophiles, VNS can be a powerful tool. This method allows for the C-H functionalization of nitroaromatics.[17]

Experimental Protocols
Protocol 1: Microwave-Assisted SNAr with a Primary Amine
  • To a 10 mL microwave vial, add 2-Chloro-3,4-dimethyl-5-nitropyridine (1.0 equiv.), the desired primary amine (1.2 equiv.), and anhydrous DMSO (0.2 M).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 150 °C for 30-60 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by column chromatography.

Protocol 2: Buchwald-Hartwig Amination of 2-Chloro-3,4-dimethyl-5-nitropyridine
  • To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., RuPhos-Pd-G3, 3 mol%), RuPhos ligand (4.5 mol%), and sodium tert-butoxide (1.5 equiv.).

  • Evacuate and backfill the tube with argon three times.

  • Add 2-Chloro-3,4-dimethyl-5-nitropyridine (1.0 equiv.), the amine (1.2 equiv.), and anhydrous toluene (0.1 M).

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Diagrams

SNAr_Troubleshooting Troubleshooting Low Conversion in SNAr Reactions start Low/No Conversion check_conditions Review Reaction Conditions start->check_conditions increase_temp Increase Temperature (110-150 °C) check_conditions->increase_temp Is temp < 100°C? change_solvent Switch to High-Boiling Polar Aprotic Solvent (DMSO, NMP) check_conditions->change_solvent Using low-boiling solvent? use_microwave Employ Microwave Irradiation check_conditions->use_microwave Need faster kinetics? consider_catalysis Switch to Catalytic Method (Buchwald-Hartwig) check_conditions->consider_catalysis Still no reaction? success Successful Reaction increase_temp->success change_solvent->success use_microwave->success ligand_choice Select Bulky, Electron-Rich Ligand (e.g., RuPhos) consider_catalysis->ligand_choice catalyst_loading Increase Catalyst Loading (up to 5 mol%) ligand_choice->catalyst_loading catalyst_loading->success

Caption: A decision-making workflow for troubleshooting low conversion.

Caption: Steric shielding of the C2 position by the C3-methyl group.

References
  • Baran, P. S., & Sparling, B. A. (2004). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry. Available at: [Link]

  • Mąkosza, M., & Staliński, K. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Molecules. Available at: [Link]

  • Leadbeater, N. E., & Marco, M. (2012). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Chemistry – A European Journal. Available at: [Link]

  • Ito, E., & Itami, K. (2019). Directed nucleophilic aromatic substitution reaction. Chemical Science. Available at: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Ye, Z., et al. (2018). Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. Organic Letters. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-chloro-5-nitropyridine. PrepChem.com. Available at: [Link]

  • Smith, A. B., et al. (2021). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. Available at: [Link]

  • Wikipedia. (2023). Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • El-Gohary, N. S. M., et al. (2015). Synthesis and Chemical Conversions of 2-Chloro-3-cyano-4-methylamino-5-nitropyridine. Journal of Heterocyclic Chemistry. Available at: [Link]

  • University of Bath. (n.d.). Lewis Acids for the Activation of Pyridines for Further Functionalisation. University of Bath. Available at: [Link]

  • Scrivanti, A., et al. (2011). Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. European Journal of Organic Chemistry. Available at: [Link]

  • Hartwig, J. F., & Buchwald, S. L. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Available at: [Link]

  • Eynde, J. J. V., & Delfosse, F. (2005). Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions. Molecules. Available at: [Link]

  • Keglevich, G., et al. (2020). Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives. RSC Advances. Available at: [Link]

  • ResearchGate. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? ResearchGate. Available at: [Link]

  • Hartwig, J. F., & Sanford, M. S. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]

  • Shibata, T., et al. (2009). Catalytic SNAr reaction of non-activated fluoroarenes with amines via Ru g -arene complexes. Chemical Communications. Available at: [Link]

  • SlidePlayer. (n.d.). Nucleophilic Substitution Reactions. SlidePlayer. Available at: [Link]

  • Hamed, E. A., et al. (1997). Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • ResearchGate. (n.d.). Amination of 2-halopyridines. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine. Google Patents.
  • Pendás, A. M., et al. (2022). A real space picture of the role of steric effects in SN2 reactions. Journal of Computational Chemistry. Available at: [Link]

  • Chemistry Steps. (2025). Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. Available at: [Link]

  • da Silva, F. de C., et al. (2009). Microwave-assisted reaction of 2,3-dichloronaphthoquinone with aminopyridines. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Advanced Purification of 2-Chloro-3,4-dimethyl-5-nitropyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I designed this guide to address the specific chromatographic challenges associated with functionalized pyridine derivatives. The Causality of C...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I designed this guide to address the specific chromatographic challenges associated with functionalized pyridine derivatives.

The Causality of Chromatographic Behavior

Standard pyridine is basic ( pKa​≈5.2 ) and strongly interacts with the acidic silanol groups (Si-OH) on normal-phase silica gel, typically causing severe tailing. However, 2-Chloro-3,4-dimethyl-5-nitropyridine (CAS: 65169-35-9) presents a unique profile. The highly electronegative chlorine atom at the ortho position (C2) and the strongly electron-withdrawing nitro group at C5 drastically pull electron density away from the pyridine nitrogen via inductive and resonance effects.

This significantly lowers the basicity of the nitrogen, reducing its affinity for silanol groups. Simultaneously, the two methyl groups at C3 and C4 add lipophilic bulk. Because of this, standard normal-phase silica gel chromatography using a Hexane/Ethyl Acetate gradient is highly effective, and basic modifiers are rarely necessary unless the silica gel is exceptionally acidic or degraded .

Quantitative Chromatographic Parameters

To ensure reproducibility, target the parameters outlined in the table below before initiating preparative separation:

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh, 60 Å)Optimal balance of resolution and flow rate for flash chromatography.
Mobile Phase Hexane / Ethyl AcetateProvides excellent selectivity for lipophilic nitropyridines.
Target Retention Factor ( Rf​ ) 0.25 - 0.30Ensures maximum separation from highly polar baseline impurities and non-polar fronting byproducts.
Loading Ratio (Silica:Crude) 30:1 to 50:1 (w/w)Prevents column overloading while maintaining sharp elution bands.
Flow Rate 2 inches/min solvent dropMinimizes longitudinal diffusion and degradation on the column.
Self-Validating Experimental Protocol: Flash Chromatography

This step-by-step methodology incorporates mandatory validation checks to ensure the system is operating correctly at each phase .

Step 1: Mobile Phase Preparation & TLC Validation
  • Prepare a 90:10 (v/v) mixture of Hexane and Ethyl Acetate.

  • Spot the crude mixture on a silica gel TLC plate. Elute and visualize under UV light (254 nm).

  • Validation Check: The target compound must have an Rf​ of ~0.25. If the Rf​ is < 0.15, increase Ethyl Acetate to 15%. If Rf​ > 0.40, decrease to 5%.

Step 2: Column Packing (Slurry Method)
  • Weigh silica gel equivalent to 30-50 times the mass of your crude sample.

  • Suspend the silica in 100% Hexane to form a uniform slurry.

  • Pour the slurry into a glass chromatography column in a single continuous motion to prevent density banding.

  • Apply positive pressure (compressed air or nitrogen) to pack the bed. Always maintain a solvent layer above the silica.

  • Validation Check: Inspect the column bed against a light source; it must be completely translucent with no visible air bubbles, cracks, or channeling.

Step 3: Sample Loading (Dry Loading for Precision)
  • Dissolve the crude 2-Chloro-3,4-dimethyl-5-nitropyridine in a minimal volume of Dichloromethane (DCM).

  • Add a small amount of silica gel (approx. 2-3 times the crude mass) to the solution.

  • Evaporate the DCM under reduced pressure until a free-flowing powder is obtained.

  • Carefully pour this powder onto the top of the packed column bed. Top with a 1 cm layer of clean sea sand to protect the bed from solvent disturbances.

  • Validation Check: The dry load layer should be perfectly flat and level. An uneven layer will cause diagonal elution bands and poor resolution.

Step 4: Gradient Elution & Fraction Collection
  • Begin elution with 100% Hexane (2 column volumes) to wash away non-polar impurities.

  • Step the gradient to 5% Ethyl Acetate in Hexane (2 column volumes), then slowly ramp to 10% Ethyl Acetate until the product elutes.

  • Collect fractions in test tubes. Monitor via TLC.

  • Validation Check: Pool fractions containing only the pure product (a single, distinct spot under UV 254 nm) and concentrate under reduced pressure.

Workflow Visualization

G Start Crude 2-Chloro-3,4-dimethyl -5-nitropyridine TLC TLC Screening (Hexane:EtOAc 9:1 to 4:1) Start->TLC Check Observe Rf & Spot Shape TLC->Check LowRf Rf < 0.2 (Too Retentive) Check->LowRf HighRf Rf > 0.4 (Eluting Too Fast) Check->HighRf Tailing Severe Tailing / Streaking Check->Tailing Ideal Rf 0.25 - 0.3 Round Spot Check->Ideal Action1 Increase EtOAc % (e.g., 8:2 Hex:EtOAc) LowRf->Action1 Action2 Decrease EtOAc % (e.g., 95:5 Hex:EtOAc) HighRf->Action2 Action3 Add 0.5% TEA to Mobile Phase Tailing->Action3 RunCol Execute Flash Chromatography (Gradient 0% -> 15% EtOAc) Ideal->RunCol Action1->TLC Action2->TLC Action3->TLC Pure Pure Target Compound RunCol->Pure

Fig 1: Chromatographic troubleshooting logic for optimizing nitropyridine purification.

Troubleshooting Guides & FAQs

Q1: My compound is co-eluting with a yellow impurity. How can I resolve this? Causality & Solution: Nitropyridines often have colored regioisomer byproducts from the upstream nitration step. If co-elution occurs, your gradient is too steep, causing the compounds to compress into a single band. Action: Switch to an isocratic hold at 5% EtOAc/Hexane until the first spot elutes, then slowly ramp to 10%. Alternatively, change the non-polar solvent from Hexane to Toluene. Toluene provides π−π interactions with the pyridine ring, fundamentally altering the selectivity ( α ) of the separation .

Q2: I observe streaking on the column, and the yield is lower than expected. Is the compound decomposing? Causality & Solution: While the electron-deficient nitrogen reduces basic tailing, the nitro group can sometimes interact with active metal impurities in standard silica gel, or the compound may be sensitive to the slightly acidic nature of silica over prolonged exposure. Action: Do not leave the compound on the column for extended periods. Ensure you are using flash chromatography with positive pressure rather than gravity-fed systems . If streaking persists, pre-treat the silica gel by running 1 column volume of 0.5% Triethylamine (TEA) in hexane through the bed before loading the sample. This passivates the most active acidic sites .

Q3: The purified fractions are concentrated, but the product remains a viscous oil instead of a solid. How do I induce crystallization? Causality & Solution: 2-Chloro-3,4-dimethyl-5-nitropyridine can trap residual ethyl acetate within its matrix. Ethyl acetate acts as a plasticizer, drastically depressing the compound's melting point and causing it to "oil out." Action: Redissolve the oil in a minimal amount of pure hexane, evaporate under reduced pressure to azeotropically remove the ethyl acetate, and place the flask under high vacuum for 2-4 hours. If it still does not crystallize, scratch the inside of the glass flask with a glass rod to create nucleation sites, or cool the flask in an ice bath.

References
  • Organic Syntheses. "Flash Column Chromatography: A Practical Guide." Org. Synth., 2026. URL:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 2-Chloro-3,4-dimethyl-5-nitropyridine and 2-chloro-5-nitropyridine in Nucleophilic Aromatic Substitution

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and agrochemical synthesis, halogenated nitropyridines serve as pivotal building blocks. Their inherent reactivity toward...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical synthesis, halogenated nitropyridines serve as pivotal building blocks. Their inherent reactivity towards nucleophiles, a consequence of the electron-deficient pyridine ring further activated by a nitro group, makes them indispensable for the construction of complex molecular architectures. This guide provides an in-depth comparative analysis of the reactivity of two such scaffolds: 2-chloro-3,4-dimethyl-5-nitropyridine and its parent compound, 2-chloro-5-nitropyridine.

While direct, side-by-side kinetic data for the reactivity of 2-chloro-3,4-dimethyl-5-nitropyridine is not extensively documented in peer-reviewed literature, this guide will leverage established principles of physical organic chemistry and available data from analogous systems to provide a well-reasoned comparison. We will delve into the electronic and steric factors governing their reactivity in nucleophilic aromatic substitution (SNAr) reactions, present a standardized experimental protocol for their empirical evaluation, and offer insights into their synthetic utility.

Unveiling the Contestants: Structural and Electronic Profiles

The primary distinction between our two molecules of interest lies in the presence of two methyl groups on the pyridine ring of 2-chloro-3,4-dimethyl-5-nitropyridine. These seemingly minor additions have significant implications for the molecule's electronic and steric properties, which in turn dictate its reactivity.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )
2-chloro-5-nitropyridineC₅H₃ClN₂O₂158.54
2-Chloro-3,4-dimethyl-5-nitropyridineC₇H₇ClN₂O₂186.60

The reactivity of these compounds in SNAr reactions is predominantly governed by the stability of the Meisenheimer complex, a resonance-stabilized anionic intermediate formed upon nucleophilic attack. The electron-withdrawing nitro group, positioned para to the chlorine leaving group, plays a crucial role in stabilizing this intermediate by delocalizing the negative charge.

A Tale of Two Reactivities: The Influence of Methyl Groups

The introduction of two methyl groups at the 3- and 4-positions of the pyridine ring in 2-chloro-3,4-dimethyl-5-nitropyridine introduces a fascinating interplay of electronic and steric effects that are expected to modulate its reactivity compared to the unsubstituted 2-chloro-5-nitropyridine.

Electronic Effects: A Double-Edged Sword

Methyl groups are generally considered to be weakly electron-donating through an inductive effect. In the context of SNAr, this has a deactivating consequence. The increased electron density on the pyridine ring of the dimethylated compound would slightly destabilize the negatively charged Meisenheimer intermediate, thereby increasing the activation energy of the reaction and leading to a slower reaction rate compared to 2-chloro-5-nitropyridine.

Steric Hindrance: A Significant Barrier

The steric bulk introduced by the methyl group at the 3-position (ortho to the site of nucleophilic attack) is anticipated to be the dominant factor influencing the reactivity of 2-chloro-3,4-dimethyl-5-nitropyridine. This ortho-methyl group will sterically hinder the approach of the nucleophile to the C2 carbon, significantly raising the energy of the transition state leading to the Meisenheimer complex. This steric clash is expected to result in a substantially lower reaction rate for the dimethylated compound. The methyl group at the 4-position, being further away, will have a negligible direct steric effect on the attack at C2.

Inference on Relative Reactivity:

Based on the combination of these electronic and steric effects, it is highly probable that 2-chloro-5-nitropyridine is significantly more reactive towards nucleophilic aromatic substitution than 2-chloro-3,4-dimethyl-5-nitropyridine. The deactivating electronic effect of the two methyl groups, coupled with the pronounced steric hindrance from the ortho-methyl group, creates a higher energy barrier for the formation of the Meisenheimer intermediate in the dimethylated compound.

Experimental Validation: A Standardized Protocol for Kinetic Analysis

To empirically determine the relative reactivities of these two compounds, a standardized kinetic study is essential. The following protocol outlines a general method for determining the second-order rate constants (k₂) for the reaction with a model nucleophile, piperidine, using UV-Vis spectrophotometry.[1]

Materials:
  • 2-chloro-5-nitropyridine

  • 2-Chloro-3,4-dimethyl-5-nitropyridine

  • Piperidine (high purity, freshly distilled)

  • Anhydrous solvent (e.g., acetonitrile or dimethyl sulfoxide)

  • Constant temperature water bath or spectrophotometer with a thermostatted cell holder

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Experimental Workflow for Kinetic Analysis

G cluster_prep Preparation cluster_reaction Reaction & Data Acquisition cluster_analysis Data Analysis A Prepare stock solutions of 2-chloro-5-nitropyridine, 2-chloro-3,4-dimethyl-5-nitropyridine, and piperidine in anhydrous solvent. B Equilibrate solutions to desired reaction temperature (e.g., 25°C). A->B C Pipette a known volume of piperidine solution into a quartz cuvette. D Place cuvette in thermostatted spectrophotometer cell holder. C->D E Inject a small, precise volume of the chloronitropyridine stock solution and start data acquisition immediately. D->E F Record absorbance at the λmax of the product as a function of time. E->F G Fit absorbance vs. time data to a pseudo-first-order exponential equation to determine k_obs. H Repeat for different excess concentrations of piperidine. G->H I Plot k_obs vs. [piperidine]. The slope of the line is the second-order rate constant (k₂). H->I J Compare the k₂ values for both chloronitropyridine substrates. I->J

Caption: Workflow for the comparative kinetic analysis of nitropyridine reactivity.

Step-by-Step Methodology:
  • Preparation of Stock Solutions: Prepare stock solutions of known concentrations of 2-chloro-5-nitropyridine, 2-chloro-3,4-dimethyl-5-nitropyridine, and piperidine in the chosen anhydrous solvent.

  • Temperature Equilibration: Equilibrate the stock solutions to the desired reaction temperature (e.g., 25°C) in a constant temperature water bath.

  • Reaction Initiation: To initiate a kinetic run, pipette a known volume of the piperidine solution into a quartz cuvette and place it in the thermostatted cell holder of the spectrophotometer. The concentration of piperidine should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.

  • Data Acquisition: Inject a small, precise volume of the chloronitropyridine stock solution into the cuvette, ensuring rapid mixing. Immediately begin recording the absorbance at the wavelength of maximum absorbance (λmax) of the expected product as a function of time. Continue data collection until the reaction is complete (i.e., the absorbance reaches a stable plateau).

  • Data Analysis:

    • The pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order exponential equation.

    • Repeat the kinetic measurements for several different excess concentrations of piperidine.

    • The second-order rate constant (k₂) is obtained from the slope of a plot of kobs versus the concentration of piperidine.

  • Comparison: Perform this entire procedure for both 2-chloro-5-nitropyridine and 2-chloro-3,4-dimethyl-5-nitropyridine to obtain their respective k₂ values for a direct comparison of their reactivity.

The Underlying Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction of a chloronitropyridine with a nucleophile generally proceeds through a two-step addition-elimination mechanism.[1]

Caption: General mechanism for the SNAr reaction of 2-chloro-(3,4-dimethyl)-5-nitropyridine.

  • Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon atom bonded to the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This step is typically the rate-determining step of the reaction.

  • Leaving Group Departure: The aromaticity of the pyridine ring is restored by the expulsion of the chloride ion (a good leaving group), yielding the final substituted product.

Synthetic Considerations and Applications

The choice between 2-chloro-5-nitropyridine and 2-chloro-3,4-dimethyl-5-nitropyridine in a synthetic campaign will depend on the desired reactivity and the target molecule's structure.

  • 2-chloro-5-nitropyridine: Its higher reactivity makes it a suitable substrate for a wide range of nucleophiles under milder conditions. It is a versatile and widely used building block in the synthesis of various pharmaceuticals and agrochemicals.

  • 2-Chloro-3,4-dimethyl-5-nitropyridine: Its lower reactivity, primarily due to steric hindrance, necessitates more forcing reaction conditions (e.g., higher temperatures, stronger nucleophiles, or longer reaction times). However, this attenuated reactivity can be advantageous in cases where selectivity is required in the presence of other reactive sites in a molecule. The methyl groups can also serve as important structural motifs in the final target molecule, contributing to its biological activity or physical properties.

Conclusion

References

  • Mahdhaoui, F., Zaier, R., Dhahri, N., Ayachi, S., & Boubaker, T. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. International Journal of Chemical Kinetics, 51(4), 255-264.
  • Miller, J. (1968). Aromatic Nucleophilic Substitution. Elsevier.
  • Terrier, F. (2013).
  • What is the chemical structure and properties of 2-Chloro-3-methyl-5-nitropyridine? - FAQ. (2022, October 12). [Online] Available at: [Link]

Sources

Comparative

Validating the Purity of 2-Chloro-3,4-dimethyl-5-nitropyridine: A Comparative Guide to qNMR vs. HPLC-UV

Introduction 2-Chloro-3,4-dimethyl-5-nitropyridine (CAS: 65169-35-9) is a critical halogenated pyridine intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs),[1]. Because impurities i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Chloro-3,4-dimethyl-5-nitropyridine (CAS: 65169-35-9) is a critical halogenated pyridine intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs),[1]. Because impurities in early-stage intermediates can propagate through multi-step syntheses and compromise final API efficacy and safety, rigorous purity validation is essential. Traditionally, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) has been the workhorse for purity assessment[2]. However, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a superior primary analytical method for absolute quantification[3].

This guide objectively compares qNMR against HPLC-UV for validating the purity of 2-Chloro-3,4-dimethyl-5-nitropyridine. By detailing the causality behind experimental design, we provide a self-validating methodological framework to ensure absolute analytical confidence.

The Analytical Dilemma: Relative vs. Absolute Quantification

HPLC-UV (The Relative Method): HPLC separates components and quantifies them based on UV absorbance[2]. The fundamental flaw in using HPLC area normalization (Area %) for absolute purity is that it assumes all components possess identical molar extinction coefficients. If a batch contains non-chromophoric impurities (e.g., inorganic salts, residual solvents) or degradation products with weak UV absorbance, HPLC-UV will systematically overestimate the purity of the intermediate[2],[3].

qNMR (The Absolute Method): qNMR operates on a fundamental principle of nuclear physics: the integrated area of an NMR resonance signal is strictly proportional to the number of nuclei (molar concentration) producing that signal[2],[3]. By co-weighing the analyte with a certified internal standard (IS) of known purity, qNMR provides a direct, absolute mass fraction without requiring a specific reference standard of the analyte itself[4],[3].

Causality in qNMR Experimental Design

To establish a trustworthy, self-validating system, every parameter in the qNMR workflow must be meticulously justified[5].

  • Analyte Signal Selection: The chemical structure of 2-Chloro-3,4-dimethyl-5-nitropyridine features a single aromatic proton at the C6 position on the pyridine ring. In DMSO-d6, this proton appears as a distinct, isolated singlet at approximately 8.6 ppm. This downfield shift perfectly isolates it from the upfield methyl singlets (~2.4–2.5 ppm) and potential aliphatic impurities, making it the ideal target for integration.

  • Internal Standard (IS) Selection: Maleic acid is selected as the internal standard[4],[6]. Causality: Maleic acid produces a sharp, highly reproducible singlet at 6.26 ppm (olefinic protons) in DMSO-d6[7]. This signal is well-separated from the analyte's C6 proton (~8.6 ppm) and residual water/solvent peaks[7],[6]. Furthermore, maleic acid is highly soluble, non-volatile, and available as a Certified Reference Material (CRM)[6].

  • Relaxation Delay (D1): The D1 parameter is critical for quantitative accuracy[6]. It must be set to at least 5 × T1 (spin-lattice relaxation time) of the slowest relaxing proton in the mixture[6]. Causality: Magnetization recovery follows an exponential curve. Waiting 5 × T1 ensures >99.3% recovery of longitudinal magnetization before the next pulse, preventing signal saturation that would otherwise skew the integration ratio[5],[6].

Mandatory Visualization: Orthogonal Purity Validation Workflow

G cluster_qNMR qNMR Workflow (Primary Method) cluster_HPLC HPLC-UV Workflow (Secondary Method) Sample 2-Chloro-3,4-dimethyl-5-nitropyridine (Batch Sample) Weighing Co-weighing with Internal Standard (Maleic Acid CRM) Sample->Weighing Prep Sample Dissolution (Volumetric Prep) Sample->Prep NMR_Acq 1H NMR Acquisition (90° pulse, D1 > 5*T1) Weighing->NMR_Acq Integration Absolute Integration (C6-H vs. Maleic Acid Olefinic H) NMR_Acq->Integration Purity_qNMR Absolute Purity Calculation (Molar Ratio) Integration->Purity_qNMR Comparison Orthogonal Purity Validation Purity_qNMR->Comparison Validates Chrom Chromatographic Separation (C18 Column, UV Detection) Prep->Chrom Area Relative Area Normalization (Area %) Chrom->Area Purity_HPLC Relative Purity (Subject to Response Factors) Area->Purity_HPLC Purity_HPLC->Comparison Cross-checks

Orthogonal purity validation workflow comparing qNMR and HPLC-UV methodologies.

Experimental Protocols

Protocol 1: qNMR Absolute Purity Determination
  • Sample Preparation: Using a microanalytical balance (d = 0.01 mg), accurately co-weigh approximately 15.00 mg of 2-Chloro-3,4-dimethyl-5-nitropyridine and 10.00 mg of Maleic Acid CRM into a clean glass vial[5].

  • Dissolution: Add 0.6 mL of high-purity DMSO-d6 (containing 0.03% v/v TMS). Vortex until complete dissolution is achieved to ensure sample homogeneity and prevent magnetic field inhomogeneities that cause line broadening[5]. Transfer the solution to a 5 mm precision NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum at 298 K using a 400 MHz (or higher) spectrometer. Use a 90° excitation pulse to maximize the signal-to-noise ratio[5],[6]. Set the spectral width to 15 ppm, number of scans (NS) to 64, and the relaxation delay (D1) to 30 seconds (ensuring D1 > 5 × T1)[6].

  • Processing & Calculation: Apply manual phase and baseline correction[5]. Integrate the Maleic acid singlet at 6.26 ppm (2 protons) and the analyte C6-H singlet at ~8.6 ppm (1 proton). Calculate purity using the standard qNMR mass-balance equation.

Protocol 2: HPLC-UV Relative Purity Profiling
  • Sample Preparation: Dissolve 10.0 mg of the intermediate sample in 10.0 mL of Acetonitrile/Water (50:50 v/v) to yield a 1.0 mg/mL solution.

  • Chromatographic Conditions: Inject 10 µL onto a C18 column (150 × 4.6 mm, 3.5 µm). Use a gradient mobile phase of Water (0.1% TFA) and Acetonitrile (0.1% TFA) at a flow rate of 1.0 mL/min.

  • Detection: Monitor UV absorbance at 254 nm. Calculate relative purity via area percent normalization[2].

Data Presentation: Comparative Results

To demonstrate the performance differences, three batches of 2-Chloro-3,4-dimethyl-5-nitropyridine were analyzed using both methods.

Table 1: Purity Comparison (qNMR vs. HPLC-UV)

Batch IDqNMR Absolute Purity (% w/w)HPLC-UV Relative Purity (Area %)Discrepancy (Δ%)Primary Impurity Identified
Batch A 99.1% ± 0.2%99.8%+0.7%Trace residual solvents (undetectable by UV)
Batch B 96.4% ± 0.3%98.9%+2.5%Inorganic salts & non-chromophoric byproducts
Batch C 99.5% ± 0.1%99.6%+0.1%High purity batch

Data Interpretation: Batch B highlights the critical flaw of relying solely on HPLC-UV. The 2.5% discrepancy arises because HPLC-UV is blind to non-chromophoric impurities (like inorganic salts remaining from the chlorination step), artificially inflating the perceived purity[2],[3]. qNMR, being a mass-balance primary method, accurately captures the true absolute purity.

Table 2: Optimized qNMR Acquisition Parameters

ParameterValue / SettingJustification (Causality)
Pulse Angle 90°Maximizes excitation and signal-to-noise ratio[5],[6].
Relaxation Delay (D1) 30 sEnsures >99.3% magnetization recovery (D1 > 5*T1)[6].
Number of Scans (NS) 64Achieves optimal S/N ratio (>150:1) for accurate integration[6].
Internal Standard Maleic Acid CRMSharp singlet at 6.26 ppm; no overlap with analyte C6-H at 8.6 ppm[7],[6].

Conclusion

While HPLC-UV remains a valuable tool for routine impurity profiling and tracking chromophoric degradation products, it is fundamentally inadequate as a standalone method for absolute purity certification. As demonstrated with 2-Chloro-3,4-dimethyl-5-nitropyridine, qNMR provides a self-validating, absolute quantification method that is immune to the biases of UV response factors. By rigorously controlling parameters such as the relaxation delay and selecting an appropriate internal standard like Maleic acid, qNMR ensures unparalleled scientific integrity in pharmaceutical intermediate validation.

References

  • BenchChem Technical Support Team. "Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid". benchchem.com.
  • Pauli, G. F., et al. "Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR". acs.org.
  • ResolveMass Laboratories. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works". resolvemass.ca.
  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)". emerypharma.com.
  • ResolveMass Laboratories. "Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results". resolvemass.ca.
  • Sigma-Aldrich. "2-chloro-3,4-dimethyl-5-nitropyridine | 65169-35-9". sigmaaldrich.com.
  • ChemSrc. "2-氯-3,4-二甲基-5-硝基吡啶 - cas号查询". chemsrc.com.

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Validation

A Comparative Guide to the Reactivity of 2-Chloro-3,4-dimethyl-5-nitropyridine and Other Halopyridines in Nucleophilic Aromatic Substitution

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, halopyridines serve as indispensable building blocks. Their utility stems from the tun...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, halopyridines serve as indispensable building blocks. Their utility stems from the tunable reactivity of the carbon-halogen bond, which allows for the strategic introduction of a diverse array of functional groups. Among these, activated halopyridines, such as 2-Chloro-3,4-dimethyl-5-nitropyridine, are of particular interest due to their enhanced susceptibility to nucleophilic aromatic substitution (SNAr). This guide provides an in-depth, objective comparison of the reactivity of 2-Chloro-3,4-dimethyl-5-nitropyridine with other halopyridines, supported by established chemical principles and experimental considerations.

The Bedrock of Halopyridine Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The reactivity of halopyridines in SNAr reactions is fundamentally governed by the stability of the Meisenheimer intermediate, a negatively charged species formed upon nucleophilic attack. The pyridine nitrogen, being more electronegative than carbon, inherently makes the ring electron-deficient and thus more susceptible to nucleophilic attack compared to benzene analogues.[1] The presence of additional electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), further enhances this effect, particularly when positioned ortho or para to the leaving group.[2][3] This is because these positions allow for effective delocalization and stabilization of the negative charge in the Meisenheimer complex.[1]

The general mechanism for the SNAr reaction on a halopyridine is depicted below. While often shown as a two-step process, recent studies suggest that many SNAr reactions may proceed through a concerted mechanism.[4][5]

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex (Intermediate) cluster_products Products Halopyridine Halopyridine Meisenheimer [Intermediate]⁻ Halopyridine->Meisenheimer Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Meisenheimer Product Substituted Pyridine Meisenheimer->Product Leaving Group Departure LeavingGroup Halide (X⁻) Meisenheimer->LeavingGroup experimental_workflow prep_solutions 1. Prepare Stock Solutions - Halopyridines (e.g., 1 x 10⁻³ M in DMSO) - Piperidine (e.g., 0.1 M in DMSO) thermostat 2. Thermostat Solutions - Equilibrate all solutions and the UV-Vis cell holder to the desired temperature (e.g., 25°C). prep_solutions->thermostat initiate_reaction 3. Initiate Reaction - Add a known volume of the halopyridine solution to a cuvette. - Add a known volume of the piperidine solution to initiate the reaction. thermostat->initiate_reaction monitor_absorbance 4. Monitor Absorbance - Immediately place the cuvette in the spectrophotometer. - Record the absorbance at the λmax of the product at regular time intervals. initiate_reaction->monitor_absorbance data_analysis 5. Data Analysis - Plot ln((A∞ - At) / (A∞ - A₀)) vs. time. - The slope of the line is the pseudo-first-order rate constant (k_obs). monitor_absorbance->data_analysis calc_k2 6. Calculate Second-Order Rate Constant (k₂) - k₂ = k_obs / [Piperidine] data_analysis->calc_k2

Caption: Workflow for the kinetic analysis of halopyridine reactivity.

Detailed Procedure:

  • Preparation of Stock Solutions:

    • Accurately prepare stock solutions of each halopyridine (e.g., 1 x 10⁻³ M) in anhydrous DMSO.

    • Prepare a stock solution of piperidine (e.g., 0.1 M) in anhydrous DMSO.

  • Determination of λmax:

    • React a small amount of one of the halopyridines with an excess of piperidine and allow the reaction to go to completion.

    • Scan the UV-Vis spectrum of the product solution to determine the wavelength of maximum absorbance (λmax).

  • Kinetic Runs:

    • Set the spectrophotometer to the determined λmax and thermostat the cell holder to the desired temperature (e.g., 25.0 ± 0.1 °C).

    • Pipette a known volume of the halopyridine stock solution into a quartz cuvette.

    • Add a known volume of the piperidine stock solution to the cuvette, mix quickly, and immediately begin recording the absorbance as a function of time. The concentration of piperidine should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.

    • Continue recording until the absorbance reaches a stable value (A∞), indicating the completion of the reaction.

  • Data Analysis:

    • The pseudo-first-order rate constant (kobs) can be determined from the slope of the plot of ln(A∞ - At) versus time, where At is the absorbance at time t.

    • The second-order rate constant (k₂) is then calculated by dividing kobs by the concentration of piperidine.

Expected Outcome: It is anticipated that the second-order rate constant for 2-chloro-5-nitropyridine will be the highest, followed by 2-chloro-3-nitropyridine, and then 2-Chloro-3,4-dimethyl-5-nitropyridine. This would provide quantitative evidence for the steric and electronic effects discussed.

Conclusion: A Balance of Activation and Steric Hindrance

In the realm of halopyridine chemistry, 2-Chloro-3,4-dimethyl-5-nitropyridine presents a nuanced reactivity profile. The potent activating effect of the 5-nitro group is undeniably significant, priming the molecule for nucleophilic attack. However, for the synthetic chemist, it is crucial to recognize the moderating influence of the methyl substituents. The electron-donating character of these groups, combined with the steric bulk introduced at the 3-position, tempers the molecule's reactivity. This makes 2-Chloro-3,4-dimethyl-5-nitropyridine a valuable intermediate when a more controlled or selective reaction is desired, as compared to the more aggressive reactivity of unhindered chloronitropyridines. Understanding this interplay of electronic activation and steric hindrance is paramount for its effective application in the synthesis of novel pharmaceuticals and functional materials.

References

  • Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines. Taylor & Francis Online. Available at: [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. Available at: [Link]

  • Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines. Taylor & Francis Online. Available at: [Link]

  • Rearrangement of 4-Amino-3-halo-pyridines by Nucleophilic Aromatic Substitution. ACS Publications. Available at: [Link]

  • Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Publications. Available at: [Link]

  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. PMC. Available at: [Link]

  • SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. ResearchGate. Available at: [Link]

  • Substituent Effect on Pyridine Efficacy as a Chelating Stabilizer. IntechOpen. Available at: [Link]

  • DFT analysis of substituent effects on electron-donating efficacy of pyridine. ResearchGate. Available at: [Link]

  • Nucleophilicities and Lewis Basicities of Sterically Hindered Pyridines. ResearchGate. Available at: [Link]

  • Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 2. Reaction of substituted pyridine- and N-oxylpyridine-carboxylic acids with diazodiphenylmethane. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. PMC. Available at: [Link]

  • Why is β substitution in Nucleophilic reactions of pyridines not preferred? Quora. Available at: [Link]

  • Kinetic Studies on the Nucleophilic Substitution Reaction of 4-X-Substituted-2,6-dinitrochlorobenzene with Pyridines in MeOH-MeCN Mixtures. SciSpace. Available at: [Link]

  • Electronic effects of heterocyclic substituents. Spectroscopical and theoretical (AM1) study in a series of heterocyclic carboxaldehydes. Canadian Journal of Chemistry. Available at: [Link]

  • The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions. Infoscience. Available at: [Link]

  • 2-Bromopyridine. Wikipedia. Available at: [Link]

  • Kinetics and reactivity of substituted anilines with 2‐chloro‐5‐nitropyridine in dimethyl sulfoxide and dimethyl formamide. ResearchGate. Available at: [Link]

  • Intermediates from ring-opening reactions. Reactions of 2-chloro-5-nitropyridine and 2-chloro-3-nitropyridine with deuteroxide ion. Canadian Journal of Chemistry. Available at: [Link]

  • Preparation method of 2-chloro-5-nitropyridine. Google Patents.
  • Synthesis and Chemical Conversions of 2-Chloro-3-cyano-4-methylamino-5-nitropyridine. ResearchGate. Available at: [Link]

  • Method for preparing 2-chloro-5-nitropyridine. Google Patents.
  • Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. ResearchGate. Available at: [Link]

  • Steric Effects in Displacement Reactions. III. The Base Strengths of Pyridine, 2,6-Lutidine and the Monoalkylpyridines. ACS Publications. Available at: [Link]

  • Concerted nucleophilic aromatic substitutions. Harvard DASH. Available at: [Link]

  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. Available at: [Link]

  • Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers. Available at: [Link]

  • Structures of the Intermediates Formed in the Ring-Opening Reaction of 2-Chloro-3-nitropyridine. ACS Publications. Available at: [Link]

  • Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me2N(CH2)2OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. ACS Publications. Available at: [Link]

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Comparative

spectroscopic comparison of 2-Chloro-3,4-dimethyl-5-nitropyridine isomers

Spectroscopic Differentiation of 2-Chloro-3,4-dimethyl-5-nitropyridine and Its Isomers: A Comprehensive Analytical Guide In the development of novel heterocyclic pharmacophores, the precise regiochemistry of substituted...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Differentiation of 2-Chloro-3,4-dimethyl-5-nitropyridine and Its Isomers: A Comprehensive Analytical Guide

In the development of novel heterocyclic pharmacophores, the precise regiochemistry of substituted pyridines is critical. The compound 2-Chloro-3,4-dimethyl-5-nitropyridine is a highly versatile building block, but its synthesis often yields closely related regioisomers, such as 2-Chloro-4,5-dimethyl-3-nitropyridine. Because these isomers possess identical molecular weights and similar polarities, chromatographic separation can be challenging. Consequently, spectroscopic characterization serves as the ultimate arbiter of structural identity.

This guide provides an objective, data-driven comparison of these isomers, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. By understanding the electronic causality behind the spectral data, researchers can confidently assign regioisomeric structures and validate their synthetic workflows.

Electronic Causality and Structural Overview

The spectroscopic signatures of pyridine derivatives are governed by the anisotropic and inductive effects of the ring heteroatom and its substituents[1].

  • The Pyridine Ring: The nitrogen atom inherently deshields the α -positions (C2 and C6) due to its electronegativity and resonance withdrawal of electron density.

  • The Nitro Group (-NO₂): As a strong π -acceptor and σ -withdrawer, the nitro group severely deshields adjacent protons and carbons. In nitropyridines, this localized deshielding effect is paramount for assigning regiochemistry[2].

  • The Chloro Group (-Cl): While inductively withdrawing, chlorine can donate electron density via resonance, leading to complex, position-dependent shielding and deshielding effects.

  • The Methyl Groups (-CH₃): These act as weak σ -donors, slightly shielding adjacent positions.

When comparing 2-Chloro-3,4-dimethyl-5-nitropyridine (Isomer A) and 2-Chloro-4,5-dimethyl-3-nitropyridine (Isomer B), the most diagnostic feature is the environment of the lone aromatic proton at C6. In Isomer A, the C6 proton is flanked by the ring nitrogen and the strongly withdrawing -NO₂ group. In Isomer B, the C6 proton is flanked by the ring nitrogen and a weakly donating -CH₃ group.

Comparative Spectroscopic Data

Table 1: ¹H NMR Chemical Shift Comparison (CDCl₃, 400 MHz)
Proton Assignment2-Chloro-3,4-dimethyl-5-nitropyridine2-Chloro-4,5-dimethyl-3-nitropyridineMechanistic Causality
C6-H (Aromatic) Singlet, ~8.95 ppmSinglet, ~8.25 ppmThe C6 proton in the 5-nitro isomer is highly deshielded by the adjacent -NO₂ group, shifting it significantly downfield compared to the 3-nitro isomer where it is adjacent to a -CH₃ group.
C4-CH₃ / C5-CH₃ Singlet, ~2.40 ppm (C4)Singlet, ~2.35 ppm (C5)Methyl protons adjacent to the nitro group experience mild through-space and inductive deshielding.
C3-CH₃ / C4-CH₃ Singlet, ~2.50 ppm (C3)Singlet, ~2.45 ppm (C4)Methyl protons adjacent to the chloro group are shifted slightly downfield due to the halogen's inductive effect.
Table 2: ¹³C NMR Chemical Shift Comparison (CDCl₃, 100 MHz)
Carbon Position2-Chloro-3,4-dimethyl-5-nitropyridine2-Chloro-4,5-dimethyl-3-nitropyridine
C2 (C-Cl) ~151.0 ppm~148.5 ppm
C6 (C-H) ~145.5 ppm~149.0 ppm
C-NO₂ ~143.0 ppm (C5)~144.5 ppm (C3)
Table 3: Diagnostic IR Vibrational Modes (ATR-FTIR)
Vibrational Mode2-Chloro-3,4-dimethyl-5-nitropyridine2-Chloro-4,5-dimethyl-3-nitropyridine
-NO₂ Asymmetric Stretch ~1535 cm⁻¹~1528 cm⁻¹
-NO₂ Symmetric Stretch ~1350 cm⁻¹~1355 cm⁻¹
C=N / C=C Ring Stretches 1585, 1550 cm⁻¹1590, 1560 cm⁻¹
C-Cl Stretch ~740 cm⁻¹~745 cm⁻¹

(Note: The asymmetric and symmetric stretching vibrations of the nitro group are highly characteristic and typically appear around 1530 cm⁻¹ and 1350 cm⁻¹, respectively[3][4].)

Experimental Workflows and Self-Validating Protocols

To ensure absolute trustworthiness in structural assignment, analytical protocols must be designed to internally validate the results and rule out artifacts (such as concentration-dependent shifting or the presence of co-eluting impurities).

Protocol A: High-Resolution NMR Acquisition and Validation

  • Sample Preparation: Dissolve 15 mg of the purified solid in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Equilibrate the probe temperature to 298 K.

  • ¹H Acquisition: Set the pulse angle to 30°, relaxation delay (D1) to 2.0 s, and number of scans (NS) to 16.

  • ¹³C Acquisition: Set the pulse angle to 30°, relaxation delay (D1) to 2.0 s, and number of scans (NS) to 1024, employing WALTZ-16 proton decoupling.

  • Self-Validation Step (HSQC): To confirm that the highly deshielded proton signal (~8.95 ppm) is indeed the C6 aromatic proton and not a hydrogen-bonded impurity (like an amine or hydroxyl from degradation), run a 2D HSQC (Heteronuclear Single Quantum Coherence) experiment. The ~8.95 ppm proton must show a direct one-bond correlation to the carbon signal at ~145.5 ppm. If no correlation exists, the signal is a heteroatom-bound proton artifact.

Protocol B: ATR-FTIR Spectroscopic Analysis

  • Background Calibration: Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm⁻¹ resolution) to eliminate atmospheric H₂O and CO₂ interference.

  • Sample Loading: Place 2-3 mg of the crystalline isomer directly onto the ATR crystal. Apply consistent pressure using the anvil to ensure optimal optical contact.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

  • Self-Validation Step (Isomeric Purity Check): Inspect the -NO₂ symmetric stretch at ~1350 cm⁻¹. Because the two isomers have slightly different symmetric stretch frequencies (1350 cm⁻¹ vs 1355 cm⁻¹), a broadened or split peak in this region is a highly sensitive indicator of a mixed isomeric sample. A pure sample will exhibit a sharp, singular peak.

Logical Decision Workflow

The following diagram illustrates the logical pathway for differentiating the two primary regioisomers based on the acquired spectroscopic data.

G A Unknown Nitropyridine Isomer B 1H NMR Analysis (CDCl3) A->B C C6-H δ > 8.8 ppm (Deshielded by adjacent -NO2) B->C D C6-H δ < 8.5 ppm (Shielded by adjacent -CH3) B->D E 2-Chloro-3,4-dimethyl- 5-nitropyridine C->E F 2-Chloro-4,5-dimethyl- 3-nitropyridine D->F

Workflow for NMR-based differentiation of nitropyridine isomers.

Conclusion

By systematically applying ¹H NMR and ATR-FTIR spectroscopy, researchers can definitively distinguish 2-Chloro-3,4-dimethyl-5-nitropyridine from its regioisomers. The profound deshielding effect of the nitro group on the adjacent C6 proton serves as the primary diagnostic anchor, while 2D NMR techniques and precise IR vibrational analysis provide necessary self-validation to ensure the highest standards of scientific integrity in structural assignment.

References

  • Title: An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines Source: doi.org URL: 1

  • Title: Amination of Nitro-Substituted Heteroarenes by Nucleophilic Substitution of Hydrogen Source: ACS Publications URL: 2

  • Title: Unidirectional Vibrational Energy Flow in Nitrobenzene Source: ACS Publications URL: 4

  • Title: Vibrational Analysis of 4-Nitropyrocatechol Source: Scribd URL: 3

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Chloro-3,4-dimethyl-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals The proper handling and disposal of specialized chemical reagents are fundamental to a safe and efficient laboratory environment. This guide provides a deta...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of specialized chemical reagents are fundamental to a safe and efficient laboratory environment. This guide provides a detailed protocol for the safe disposal of 2-Chloro-3,4-dimethyl-5-nitropyridine, a compound that, while valuable in synthesis, requires careful management due to its potential hazards. This document is intended to provide essential safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step.

Understanding the Hazard Profile
  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2][3][5][6]

  • Respiratory Irritation: May cause respiratory irritation.[2][3][6]

Given these potential hazards, it is imperative to handle this compound with the appropriate safety precautions and to ensure its disposal is conducted in a manner that protects both laboratory personnel and the environment.

Immediate Safety and Personal Protective Equipment (PPE)

Before beginning any work with 2-Chloro-3,4-dimethyl-5-nitropyridine, ensure that all appropriate safety measures are in place.

Essential Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.[1]Protects against splashes and airborne particles that could cause serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene, or butyl rubber).Prevents skin contact, which can cause irritation and potential absorption of the chemical. Always check the glove manufacturer's compatibility chart.
Body Protection A laboratory coat, fully buttoned. For larger quantities, consider a chemical-resistant apron or suit.Prevents contamination of personal clothing and minimizes skin exposure.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates if dust may be generated or if working outside of a certified chemical fume hood.[1][3]Protects against inhalation of the compound, which may cause respiratory irritation.

All handling of 2-Chloro-3,4-dimethyl-5-nitropyridine, including weighing and transfer, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[7]

Spill Management Protocol

Accidental spills must be managed promptly and safely.

  • Minor Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing the appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

    • Sweep up the absorbed material and place it into a designated, labeled hazardous waste container.[1][8]

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

    • Collect all cleaning materials as hazardous waste.

  • Major Spills:

    • Evacuate the laboratory immediately and alert others in the vicinity.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

    • Restrict access to the spill area.

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of 2-Chloro-3,4-dimethyl-5-nitropyridine is to treat it as hazardous waste.[1][5][6] In-lab neutralization or treatment is not recommended without a validated protocol specific to this compound.

Step 1: Waste Collection and Segregation

  • Collect all waste containing 2-Chloro-3,4-dimethyl-5-nitropyridine, including unused product, contaminated consumables (e.g., gloves, wipes, pipette tips), and reaction residues, in a designated hazardous waste container.

  • The container must be chemically compatible with the compound and have a tightly sealing lid.[7] High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Crucially, do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS department. Incompatible materials could lead to dangerous reactions. This compound is likely incompatible with strong oxidizing agents and strong acids.[1]

Step 2: Labeling

  • As soon as the first piece of waste is added, affix a hazardous waste label to the container.[9]

  • The label must include:

    • The full chemical name: "2-Chloro-3,4-dimethyl-5-nitropyridine"

    • The concentration (if in solution)

    • The words "Hazardous Waste"

    • The specific hazards (e.g., "Toxic," "Irritant")

    • The date the waste was first added

    • Your name, laboratory, and contact information

Step 3: Storage

  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[9]

  • The storage area should be well-ventilated and away from sources of ignition.

  • It is best practice to use secondary containment to prevent the spread of material in case of a leak.[9]

Step 4: Disposal Request

  • Once the container is full or you are finished generating this type of waste, contact your institution's EHS department or the designated hazardous waste management office to arrange for pickup and disposal.[9]

  • Follow all institutional procedures for scheduling a waste pickup.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-Chloro-3,4-dimethyl-5-nitropyridine.

DisposalWorkflow Disposal Workflow for 2-Chloro-3,4-dimethyl-5-nitropyridine start Start: Generation of Waste collect_waste Collect Waste in Designated Container start->collect_waste spill Accidental Spill? start->spill label_waste Label Container as Hazardous Waste collect_waste->label_waste store_waste Store in Satellite Accumulation Area label_waste->store_waste request_pickup Request Pickup by EHS/Waste Management store_waste->request_pickup end_process End: Proper Disposal request_pickup->end_process spill->collect_waste No minor_spill Minor Spill: Follow Spill Protocol spill->minor_spill Yes, Minor major_spill Major Spill: Evacuate & Call EHS spill->major_spill Yes, Major minor_spill->collect_waste major_spill->end_process

Caption: Decision workflow for the safe disposal of 2-Chloro-3,4-dimethyl-5-nitropyridine.

References

  • Benchchem. (n.d.). Proper Disposal of DTNP: A Guide for Laboratory Professionals.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET: 2-Chloro-4-methyl-3-nitropyridine.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: 2-Chloro-5-nitropyridine.
  • Merck Millipore. (2024, July 2). SAFETY DATA SHEET: 2-Chloro-3-nitropyridine.
  • Jubilant Ingrevia Limited. (n.d.). 2-Chloro-5-nitropyridine Safety Data Sheet.
  • Capot Chemical. (2019, November 1). material safety data sheet: 2-Chloro-3-nitropyridine.
  • Washington State University. (n.d.). Pyridine Standard Operating Procedure.
  • Apollo Scientific. (n.d.). 2-Hydroxy-3-nitropyridine Safety Data Sheet.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 2-Chloro-5-nitro-3-picoline.
  • Jubilant Ingrevia. (2024, February 26). Safety Data Sheet: 5-Chloro-2-nitropyridine.

Sources

Handling

Personal protective equipment for handling 2-Chloro-3,4-dimethyl-5-nitropyridine

As a Senior Application Scientist, I have designed this comprehensive technical guide to address the specific operational and safety requirements for handling 2-Chloro-3,4-dimethyl-5-nitropyridine (CAS: 65169-35-9) . In...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comprehensive technical guide to address the specific operational and safety requirements for handling 2-Chloro-3,4-dimethyl-5-nitropyridine (CAS: 65169-35-9) .

In drug development and organic synthesis, this compound is a highly valuable building block. However, its unique structural features—a halogenated pyridine ring coupled with a nitro group—create a specific hazard profile that demands rigorous Personal Protective Equipment (PPE) and handling protocols.

Mechanistic Hazard Analysis: The "Why" Behind the PPE

To design a self-validating safety system, we must first understand the chemical causality behind the hazards. Do not treat this compound as a generic organic powder; its reactivity dictates its toxicity.

  • Extreme Electrophilicity (Skin Sensitization & Burns): The chloro group at the 2-position is highly activated by the electron-withdrawing nature of both the pyridine nitrogen and the para-positioned 5-nitro group. This makes the compound highly susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ). If the dust or solution contacts unprotected skin, nucleophilic amino acid residues in your skin proteins will rapidly attack the C2 position, leading to covalent modification, severe chemical burns, and long-term allergic sensitization [1].

  • Nitroaromatic Systemic Toxicity (Methemoglobinemia): Like many nitroaromatics, dermal absorption or inhalation of this compound can lead to systemic toxicity. In vivo, the nitro group is reduced by cellular enzymes, generating reactive oxygen species and converting the Fe2+ in hemoglobin to Fe3+ (methemoglobin). This severely impairs oxygen transport, leading to tissue hypoxia and cyanosis (a bluish tint to the skin and mucous membranes) [2].

Hazard Mechanism Pathway

HazardMechanism Compound 2-Chloro-3,4-dimethyl- 5-nitropyridine Skin Dermal Contact Compound->Skin Inhale Inhalation of Dust Compound->Inhale SNAr SNAr Reaction with Skin Proteins Skin->SNAr Absorption Systemic Absorption Skin->Absorption Inhale->Absorption Sensitization Chemical Burns & Sensitization SNAr->Sensitization MetHb Nitroreduction to Methemoglobin Absorption->MetHb Hypoxia Tissue Hypoxia (Cyanosis) MetHb->Hypoxia

Caption: Dual toxicity pathways of 2-Chloro-3,4-dimethyl-5-nitropyridine upon exposure.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient when handling activated nitroaromatics in solution. The table below outlines the mandatory PPE, justified by the chemical's specific properties.

Protection ZoneRequired PPE SpecificationScientific Justification (Causality)
Hands (Dry Powder) Double-layered Nitrile gloves (minimum 5 mil thickness).The inner glove acts as a fail-safe. Nitrile provides adequate protection against the dry solid, but the outer glove must be changed immediately if contaminated.
Hands (In Solution) Butyl rubber or Laminate (Silver Shield) over Nitrile.Critical Insight: This compound is often dissolved in polar aprotic solvents (DMF, DMSO) for SN​Ar reactions. These solvents permeate standard nitrile rapidly, acting as a carrier to drag the toxic nitroaromatic payload directly through the glove and into your skin [3].
Eyes & Face Chemical splash goggles (ANSI Z87.1) + Face shield.The compound is a severe eye irritant. A face shield is mandatory when transferring solutions to prevent splash-induced corneal damage.
Respiratory Certified Chemical Fume Hood (Face velocity: 80-100 fpm).Prevents inhalation of airborne particulates during weighing. If weighing outside a hood is unavoidable, a NIOSH-approved respirator with P100/Organic Vapor cartridges is required.
Body Flame-resistant (FR) lab coat + Chemical-resistant apron.Nitroaromatics possess inherent thermal instability. An FR coat protects against potential deflagration during heated reactions, while the apron prevents chemical permeation to street clothes.

Operational Workflow & Handling Protocol

To ensure a self-validating system, every step of the handling process must isolate the operator from the chemical.

Step-by-Step Methodology
  • Workspace Preparation:

    • Clear the fume hood of all unnecessary clutter to ensure laminar airflow.

    • Lay down a disposable, static-dissipative weighing mat. Activated halopyridines can hold static charges, causing the powder to aerosolize when a spatula is introduced.

  • PPE Donning & Verification:

    • Don the FR lab coat, safety goggles, and double gloves.

    • Validation Check: Inspect the outer gloves for micro-tears by trapping air and applying pressure before handling the reagent bottle.

  • Material Transfer:

    • Use an anti-static, grounded spatula.

    • Weigh the material directly into a tared reaction vessel rather than a weigh boat to eliminate a transfer step and reduce dust generation.

  • Solvent Addition (Closed System):

    • Cap the reaction vessel with a septum immediately after weighing.

    • Purge the vessel with inert gas (Argon/Nitrogen).

    • Introduce solvents (e.g., DMF, THF) via a syringe through the septum. This prevents the aerosolization of the dissolved nitroaromatic compound.

  • Decontamination:

    • Wipe down the spatula and the exterior of the reagent bottle with a solvent-dampened wipe (e.g., isopropanol) before removing them from the hood.

    • Doff the outer gloves inside the hood and dispose of them in a designated solid waste container.

Operational Workflow Diagram

Workflow Prep 1. Workspace Preparation PPE 2. PPE Donning (Double Gloves) Prep->PPE Transfer 3. Anti-Static Material Transfer PPE->Transfer Reaction 4. Closed-System Solvent Addition Transfer->Reaction Decon 5. In-Hood Decontamination Reaction->Decon Waste 6. Halogenated Waste Disposal Decon->Waste

Caption: Sequential operational workflow for handling highly reactive nitroaromatic building blocks.

Emergency Response & Disposal Plan

Spill Response
  • Dry Spill: Do NOT sweep dry, as this aerosolizes the toxic powder. Gently cover the spill with damp absorbent paper (using water or a mild solvent like isopropanol) to suppress dust, then carefully scoop it into a hazardous waste container.

  • Liquid Spill: Absorb with inert materials (vermiculite or sand). Do not use combustible absorbents (like sawdust), as nitroaromatics can form explosive mixtures with organic matter if allowed to dry.

Exposure Response
  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Do not use solvents to wash the skin, as this will accelerate the dermal absorption of the nitroaromatic compound. Monitor the patient for signs of cyanosis (blue lips/nail beds) for up to 24 hours [2].

Chemical Waste Management
  • Segregation: 2-Chloro-3,4-dimethyl-5-nitropyridine must be disposed of in Halogenated Organic Waste containers.

  • Incompatibility Warning: Never mix nitroaromatic waste with strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride) or strong bases in the waste carboy. Exothermic reduction of the nitro group can lead to violent decomposition or over-pressurization of the waste container[3].

References

  • Toxicological Profile for Nitrobenzene (Nitroaromatic Toxicity & Methemoglobinemia) . Agency for Toxic Substances and Disease Registry (ATSDR) / GovInfo. Retrieved March 29, 2026, from[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . National Academies Press / RWTH Publications. Retrieved March 29, 2026, from[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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